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  • Product: 1-Cyclohexene-1-carboxaldehyde, 3-methyl-
  • CAS: 63282-01-9

Core Science & Biosynthesis

Foundational

chemical and physical properties of 1-cyclohexene-1-carboxaldehyde, 3-methyl-

An In-depth Technical Guide to 3-Methyl-1-cyclohexene-1-carboxaldehyde Introduction 3-Methyl-1-cyclohexene-1-carboxaldehyde is an organic compound featuring a cyclohexene ring substituted with a methyl group and an aldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Methyl-1-cyclohexene-1-carboxaldehyde

Introduction

3-Methyl-1-cyclohexene-1-carboxaldehyde is an organic compound featuring a cyclohexene ring substituted with a methyl group and an aldehyde functional group. As an α,β-unsaturated aldehyde, its chemical behavior is dominated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This arrangement results in a molecule with multiple reactive sites, making it a versatile intermediate in organic synthesis. The high reactivity of α,β-unsaturated aldehydes also makes them a subject of interest in toxicology and drug development, where they can act as both cytotoxic agents and signaling molecules.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of 3-methyl-1-cyclohexene-1-carboxaldehyde, its synthesis and reactivity, and its potential applications for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-methyl-1-cyclohexene-1-carboxaldehyde is presented below. It is important to note that while some data is available for this specific compound, other properties are estimated based on data for structurally related compounds due to a lack of comprehensive experimental studies on this particular isomer.

PropertyValueSource
Molecular Formula C₈H₁₂O[3]
Molecular Weight 124.18 g/mol [4]
CAS Number 63282-01-9
IUPAC Name 3-methyl-1-cyclohexene-1-carboxaldehyde
Synonyms 3-methylcyclohexene-1-carbaldehyde[3]
Monoisotopic Mass 124.08881 Da[3]
Predicted XlogP 2.0[3]
Boiling Point (estimated) ~165 °C at 760 mmHg[5]
Density (Not available)
Solubility Soluble in organic solvents.[6]

Note: Some physical properties are for isomeric or closely related structures and should be considered as estimates.

Structural Information

The structure of 3-methyl-1-cyclohexene-1-carboxaldehyde is characterized by a six-membered ring containing one double bond. The aldehyde group is attached to one of the sp²-hybridized carbons of the double bond (C1), and a methyl group is at the C3 position.

Caption: 2D structure of 3-methyl-1-cyclohexene-1-carboxaldehyde.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (δ 9-10 ppm), the vinylic proton, and the protons of the cyclohexene ring and the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon (δ 190-200 ppm), signals for the two sp² carbons of the double bond, and signals for the sp³ carbons of the ring and the methyl group. PubChem lists the availability of a ¹³C NMR spectrum for the isomeric 3-methylcyclohex-3-ene-1-carbaldehyde.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the conjugated aldehyde at approximately 1685 cm⁻¹, and a C=C stretching absorption around 1640 cm⁻¹. An IR spectrum of the related compound 3-methyl-1-cyclohexene is available for comparison.[7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation would likely involve the loss of the aldehyde group or fragments from the cyclohexene ring. GC-MS data is available for the isomeric 1-methyl-3-cyclohexene-1-carbaldehyde.[8]

Synthesis and Reactivity

Synthesis

The most common and industrially relevant method for synthesizing cyclohexene carboxaldehydes is the Diels-Alder reaction , a [4+2] cycloaddition.[9] For 3-methyl-1-cyclohexene-1-carboxaldehyde, this would involve the reaction between isoprene (2-methyl-1,3-butadiene) as the diene and acrolein (propenal) as the dienophile. The reaction is typically carried out at elevated temperatures and pressures.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Isoprene Isoprene Conditions High Temperature High Pressure Isoprene->Conditions Acrolein Acrolein Acrolein->Conditions Product 3-Methyl-1-cyclohexene-1-carboxaldehyde Conditions->Product Diels-Alder Reaction

Caption: Synthesis of 3-methyl-1-cyclohexene-1-carboxaldehyde via Diels-Alder reaction.

Reactivity

The reactivity of 3-methyl-1-cyclohexene-1-carboxaldehyde is dictated by the conjugated α,β-unsaturated aldehyde system, which has two primary electrophilic sites: the carbonyl carbon and the β-carbon.[1] This dual reactivity allows for two main modes of nucleophilic attack:

  • 1,2-Addition (Direct Addition): Nucleophiles can attack the carbonyl carbon directly. This pathway is generally favored by strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds.[6]

  • 1,4-Addition (Conjugate Addition or Michael Addition): "Soft" nucleophiles, like organocuprates and enolates, tend to attack the β-carbon of the double bond. This is often the thermodynamically more stable pathway.[1][6]

G Start 3-Methyl-1-cyclohexene-1-carboxaldehyde + Nucleophile (Nu⁻) Pathway1 1,2-Addition (Direct Attack) Start->Pathway1 Pathway2 1,4-Addition (Conjugate Attack) Start->Pathway2 Product1 Product of Direct Addition Pathway1->Product1 Favored by 'hard' nucleophiles Product2 Product of Conjugate Addition Pathway2->Product2 Favored by 'soft' nucleophiles

Caption: Nucleophilic addition pathways for α,β-unsaturated aldehydes.

The double bond can also undergo electrophilic addition, although it is deactivated by the electron-withdrawing aldehyde group.[11] The aldehyde group itself can be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents.

Applications in Research and Drug Development

While specific applications of 3-methyl-1-cyclohexene-1-carboxaldehyde in drug development are not widely documented, its chemical nature as an α,β-unsaturated aldehyde places it in a class of compounds with significant biological activity.

  • Cytotoxicity and Signaling: Many α,β-unsaturated aldehydes are products of lipid peroxidation and are implicated in cellular stress and inflammation.[2] Their high reactivity with biological nucleophiles, such as cysteine residues in proteins and glutathione, can lead to cellular damage.[1] However, this reactivity can also be harnessed for therapeutic purposes.

  • Covalent Inhibitors: The electrophilic nature of the β-carbon makes this class of compounds suitable for use as covalent inhibitors in drug design. By forming a covalent bond with a target protein, often a cysteine residue in an active site, these molecules can achieve high potency and prolonged duration of action.

  • Synthetic Intermediate: In medicinal chemistry, the cyclohexene scaffold is a common motif. 3-Methyl-1-cyclohexene-1-carboxaldehyde can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[12] The aldehyde can be a handle for further chemical modifications, and the double bond allows for various functionalization reactions.

  • Click Chemistry: The aldehyde functional group can be modified to participate in "click chemistry" reactions, which are widely used in drug discovery for linking molecular fragments.[13]

Safety and Handling

As with many aldehydes, 3-methyl-1-cyclohexene-1-carboxaldehyde should be handled with care in a well-ventilated area, preferably a fume hood. Based on safety data for related compounds like 3-cyclohexene-1-carboxaldehyde, the following hazards are likely:

  • Flammable Liquid and Vapor. [14]

  • Harmful if swallowed, in contact with skin, or if inhaled. [14]

  • Causes skin and serious eye irritation. [14]

Recommended Precautions:

  • Keep away from heat, sparks, and open flames.[15][16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Avoid breathing vapors or mists.[14]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

References

  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. (n.d.). Retrieved from [Link]

  • Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. (2014). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. In Organic Chemistry (3rd ed.).
  • PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclohexane-1-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Global MSDS. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemsrc. (2025). 3-methylcyclohex-3-ene-1-carbaldehyde | CAS#:56980-32-6. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,2,4(or 1,3,5)-trimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Spectral Database for Organic Compounds SDBS. (n.d.). IR spectrum of 3-methyl-1-cyclohexene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Cyclohexene-1-carboxaldehyde (CAS 100-50-5). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-cyclohexene-1-carbaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclohexene-1-carboxaldehyde, 3-methyl- (C8H12O). Retrieved from [Link]

  • Chemsrc. (2025). 3-methylcyclohexane-1-carbaldehyde | CAS#:13076-16-9. Retrieved from [Link]

  • NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (2026). The Role of 3-Cyclohexene-1-Carboxaldehyde in Modern Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl-3-cyclohexene carbaldehyde, 931-96-4. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methyl-3-cyclohexene-1-carboxaldehyde, bis[(6-methyl-3-cyclohexen-1-yl)methyl] acetal - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 4-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Hydroxy-1-cyclohexene-1-carboxaldehyde | Request PDF. Retrieved from [Link]

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-methyl-1-cyclohexene-1-carboxaldehyde

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-methyl-1-cyclohexene-1-carboxaldehyde. In the absence of readily avail...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-methyl-1-cyclohexene-1-carboxaldehyde. In the absence of readily available experimental spectra, this guide leverages high-quality predicted NMR data, supported by foundational principles of NMR spectroscopy and extensive literature on analogous chemical structures. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a detailed interpretation of the spectral data. Furthermore, this guide outlines a rigorous, self-validating experimental protocol for the acquisition and processing of NMR data for this and similar α,β-unsaturated cyclic aldehydes, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Structural Elucidation Challenge

3-methyl-1-cyclohexene-1-carboxaldehyde is a substituted cyclic α,β-unsaturated aldehyde. Its structural complexity, arising from the interplay of a cyclohexene ring, a methyl substituent, and a formyl group, presents a compelling case for the application of advanced spectroscopic techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical method for elucidating the detailed molecular structure of such organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides invaluable information about the chemical environment, connectivity, and stereochemistry of the molecule.

This guide aims to serve as a definitive resource for understanding the NMR spectral features of 3-methyl-1-cyclohexene-1-carboxaldehyde. We will explore the predicted ¹H and ¹³C NMR spectra, dissecting the rationale behind the chemical shift of each nucleus and the observed spin-spin coupling patterns.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data for 3-methyl-1-cyclohexene-1-carboxaldehyde in the public domain, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and sophisticated models that account for the electronic and steric effects within the molecule.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of 3-methyl-1-cyclohexene-1-carboxaldehyde are numbered as illustrated in the following diagram.

Figure 1: Molecular structure of 3-methyl-1-cyclohexene-1-carboxaldehyde with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-methyl-1-cyclohexene-1-carboxaldehyde in CDCl₃ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
H-8 (CHO)9.45s-
H-26.75m-
H-4a, H-4b2.10 - 2.30m-
H-5a, H-5b1.60 - 1.80m-
H-6a, H-6b2.20 - 2.40m-
H-32.50m-
H-7 (CH₃)1.05d~6.5

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-methyl-1-cyclohexene-1-carboxaldehyde.

Predicted ¹³C NMR Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of 3-methyl-1-cyclohexene-1-carboxaldehyde in CDCl₃ is detailed below.

CarbonPredicted δ (ppm)DEPT-135DEPT-90
C-8 (CHO)194.5CHCH
C-1140.0C-
C-2150.0CHCH
C-332.0CHCH
C-430.0CH₂Negative
C-525.0CH₂Negative
C-628.0CH₂Negative
C-7 (CH₃)21.5CH₃Positive

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Information for 3-methyl-1-cyclohexene-1-carboxaldehyde.

Spectral Interpretation: A Mechanistic Approach

The predicted chemical shifts can be rationalized by considering the electronic environment of each nucleus.

¹H NMR Spectrum Analysis
  • Aldehydic Proton (H-8): The proton of the formyl group (H-8) is highly deshielded and appears at a characteristic downfield shift of approximately 9.45 ppm. This is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.[2]

  • Olefinic Proton (H-2): The vinylic proton H-2 is also significantly deshielded, with a predicted chemical shift around 6.75 ppm. Its downfield position is a result of being attached to an sp²-hybridized carbon and the deshielding effect of the conjugated carbonyl group.

  • Allylic and Aliphatic Protons (H-3, H-4, H-5, H-6): The protons on the cyclohexene ring appear in the more upfield region of the spectrum. The allylic protons on C-6 are expected to be slightly more deshielded than the other aliphatic protons due to their proximity to the double bond. The methine proton at C-3 is also in an allylic position. The complex overlapping multiplets predicted for these protons are a result of extensive spin-spin coupling between adjacent and geminal protons.

  • Methyl Protons (H-7): The protons of the methyl group at C-3 are predicted to resonate at approximately 1.05 ppm. This upfield shift is typical for alkyl protons. The expected multiplicity is a doublet due to coupling with the single proton on C-3.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-8): The carbon of the aldehyde group (C-8) is the most deshielded carbon in the molecule, with a predicted chemical shift of around 194.5 ppm. This is a highly characteristic region for carbonyl carbons in α,β-unsaturated aldehydes.[3]

  • Olefinic Carbons (C-1 and C-2): The sp²-hybridized carbons of the double bond, C-1 and C-2, are found in the downfield region typical for alkenes (around 140.0 and 150.0 ppm, respectively). The β-carbon (C-2) is more deshielded than the α-carbon (C-1) due to the electron-withdrawing resonance effect of the carbonyl group.

  • Aliphatic Carbons (C-3, C-4, C-5, C-6): The sp³-hybridized carbons of the cyclohexene ring and the methyl group appear in the upfield region of the spectrum. The DEPT (Distortionless Enhancement by Polarization Transfer) information is crucial for distinguishing between CH, CH₂, and CH₃ groups.[4]

    • DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will be negative.

    • DEPT-90: Only CH carbons will produce a signal.

  • Methyl Carbon (C-7): The methyl carbon (C-7) is expected to have a chemical shift of approximately 21.5 ppm, consistent with a typical alkyl carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for 3-methyl-1-cyclohexene-1-carboxaldehyde or similar compounds, the following detailed protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for a wide range of organic compounds and has well-characterized residual solvent peaks.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).[5]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

  • Dissolution and Transfer: Dissolve the sample completely in the solvent, if necessary with gentle warming or vortexing. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

G A Weigh 5-10 mg of Compound B Dissolve in 0.6-0.7 mL CDCl3 with TMS A->B C Filter into a 5 mm NMR Tube B->C D Insert Tube into Spinner Turbine C->D E Place in NMR Spectrometer D->E F Lock and Shim E->F G Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) Spectra F->G H Process Data (FT, Phasing, Baseline Correction) G->H I Analyze and Interpret Spectra H->I

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Foundational

Thermodynamic Stability of 3-Methyl-1-cyclohexene-1-carboxaldehyde: A Comprehensive Technical Guide

Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of reactive intermediates is non-negotiable. 3-Methyl-1-cyclohexene-1-carboxaldehyde (CAS 63282-01-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of reactive intermediates is non-negotiable. 3-Methyl-1-cyclohexene-1-carboxaldehyde (CAS 63282-01-9) is a highly versatile α,β -unsaturated aldehyde utilized in complex chemical synthesis and discovery research[1]. Its utility as a building block and a potent Michael acceptor is intrinsically tied to its thermodynamic stability. This whitepaper deconstructs the structural drivers of its stability, establishes field-proven methodologies for thermodynamic profiling, and provides a self-validating framework for ensuring compound integrity during scale-up and formulation.

Molecular Architecture and Thermodynamic Drivers

Conjugation and the Enal System

The core driver of thermodynamic stability in 3-methyl-1-cyclohexene-1-carboxaldehyde is its α,β -unsaturated carbonyl system. The π electrons of the alkene functional group and the carbonyl group are in direct conjugation, which significantly lowers the ground-state energy of the molecule[2]. This extended π -orbital overlap creates a robust thermodynamic sink. Consequently, during synthetic processes (such as aldol condensations or isomerizations), the equilibrium heavily favors the conjugated α,β -unsaturated form over any unconjugated β,γ -unsaturated isomers[3].

Conformational Dynamics and Allylic Strain

While the enal system provides baseline electronic stability, the methyl group at the C3 position introduces critical steric considerations. In the cyclohexene ring, the C3 position is allylic to the double bond. To minimize A(1,3) (allylic) strain with the vinylic proton at C2 and the bulky carboxaldehyde group at C1, the C3 methyl group preferentially adopts a pseudo-equatorial conformation. If forced into a pseudo-axial position, the resulting 1,3-diaxial-like interactions would destabilize the ring, lowering the activation energy required for unwanted degradation pathways such as autoxidation.

Isomerization A 3-Methyl-1-cyclohexene-1-carboxaldehyde (Thermodynamically Stable) D Degradation Products (Autoxidation) A->D Thermal Stress / O2 B 3-Methyl-3-cyclohexene-1-carboxaldehyde (Kinetically Accessible) C Enolate Intermediate (High Energy State) B->C Base/Acid Catalysis C->A Tautomerization (ΔG < 0)

Fig 1: Isomerization and degradation pathways of 3-methyl-1-cyclohexene-1-carboxaldehyde.

Experimental Methodologies for Stability Profiling

To rigorously assess the stability of this compound, we deploy a dual-pronged analytical approach. These protocols are designed as self-validating systems to eliminate false positives caused by instrumental drift or solvent interactions.

Protocol 1: Modulated Differential Scanning Calorimetry (MDSC)

Causality of Choice: Standard DSC cannot easily distinguish between reversible thermodynamic phase transitions and irreversible kinetic degradation. MDSC is employed because it applies a sinusoidal temperature modulation over a linear heating ramp, allowing the separation of reversing heat flow (pure heat capacity, Cp​ ) from non-reversing heat flow (decomposition)[4]. Self-Validating Mechanism: The system is continuously validated by running high-purity sapphire disks to establish a baseline and using indium to calibrate heat flow[4]. If the measured ΔH of the indium standard deviates by > ± 5 J/g, the run is automatically invalidated.

Step-by-Step Methodology:

  • Calibration: Calibrate the MDSC baseline with sapphire disks and temperature/heat flow with indium standards according to ASTM E968-02.

  • Sample Preparation: Encapsulate 5–10 mg of the aldehyde in hermetically sealed aluminum pans under a dry nitrogen atmosphere to prevent oxidative degradation.

  • Thermal Modulation: Equilibrate the sample at -50°C. Apply a temperature modulation of ± 0.5°C every 60 seconds with a linear underlying heating rate of 2°C/min up to 150°C.

  • Data Extraction: Isolate the reversing heat flow signal to calculate the specific heat capacity ( Cp​ ) and the enthalpy of phase transitions ( ΔH ).

Protocol 2: Isomerization Tracking via GC-MS and qNMR

Causality of Choice: Deuterated toluene (toluene- d8​ ) is selected as the solvent because it is non-protic, preventing solvent-mediated enolization that could artificially skew the isomerization equilibrium. The aldehydic proton is chosen for NMR integration because its extreme downfield chemical shift ( 9.4–9.8 ppm) prevents signal overlap with the cyclohexene ring protons. Self-Validating Mechanism: A known concentration of an internal standard (mesitylene) is added. The mass balance is validated by ensuring the sum of all aldehydic integrations equals the theoretical yield relative to the standard. Missing mass indicates invisible polymeric states.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 100 mM stock solutions of 3-methyl-1-cyclohexene-1-carboxaldehyde in toluene- d8​ with 10 mM mesitylene as an internal standard.

  • Thermal Stress: Subject sealed NMR tubes to isothermal stress at 40°C, 60°C, and 80°C for 72 hours.

  • qNMR Acquisition: Acquire 1 H-NMR spectra at 12-hour intervals. Integrate the α,β -aldehydic proton versus any emerging β,γ -isomer signals.

  • GC-MS Orthogonal Validation: Inject 1 μ L aliquots into a GC-MS (HP-5MS column, inlet 250°C, oven ramp 50°C to 280°C) to detect and quantify any volatile degradation products.

Workflow Step1 Sample Preparation (Inert Atmosphere) Step2 MDSC Analysis (Heat Capacity & Phase) Step1->Step2 Step3 Isothermal Stress (Elevated Temp) Step1->Step3 Step5 Thermodynamic Profiling (ΔH, ΔG, Cp) Step2->Step5 Step4 GC-MS / qNMR (Isomer Quantification) Step3->Step4 Step4->Step5

Fig 2: Experimental workflow for assessing the thermodynamic stability of the enal system.

Quantitative Thermodynamic Data

The following tables summarize the comparative thermodynamic metrics and the strict calibration parameters required for valid stability testing.

Table 1: Comparative Thermodynamic Metrics of Cyclohexene Carboxaldehydes | Compound | Conjugation Status | Relative Enthalpy of Formation ( ΔHf∘​ , kcal/mol) | Isomerization Energy ( ΔGiso​ , kcal/mol) | Primary Degradation Pathway | |---|---|---|---|---| | 1-Cyclohexene-1-carboxaldehyde | α,β -unsaturated | Base (0.0) | N/A | Autoxidation | | 3-Methyl-1-cyclohexene-1-carboxaldehyde | α,β -unsaturated | +0.8 (Steric penalty) | -3.5 (Favored over β,γ ) | Autoxidation / Dimerization | | 3-Cyclohexene-1-carboxaldehyde | β,γ -unsaturated | +4.2 (Lack of conjugation) | +3.5 (Unfavored) | Tautomerization to α,β |

Table 2: MDSC Calibration and Self-Validation Parameters

Parameter Reference Material Target Metric Acceptable Variance

| Baseline Calibration | High-Purity Sapphire Disks | Heat Capacity ( Cp​ ) | < 1% deviation | | Temperature Calibration | Indium / Tin | Melting Onset | ± 0.5 K | | Heat Flow Calibration | Indium | Enthalpy of Fusion ( ΔH ) | ± 5 J/g |

Implications for Drug Development and Synthesis

In pharmaceutical development, α,β -unsaturated carboxaldehydes (enals) are highly activated substrates[5]. They exhibit unique vinylogous reactivity, making them potent Michael acceptors for Targeted Covalent Inhibitors (TCIs) designed to bind with cysteine residues on target proteins.

The thermodynamic stability of 3-methyl-1-cyclohexene-1-carboxaldehyde ensures that it maintains its structural integrity during formulation and extended storage. Without the deep thermodynamic sink provided by its conjugated system, the molecule would be highly susceptible to spontaneous deconjugation or polymerization, leading to unpredictable pharmacokinetics, loss of efficacy, and unacceptable toxicity profiles in clinical applications.

References

  • Journal of Chemical & Engineering Data - ACS Publications. "Modulated Differential Scanning Calorimetry Measurements of 14 High-Purity Industrially Significant Compounds". acs.org.[Link]

  • PSIBERG. "Enone and Enal: Alpha-beta unsaturated carbonyl compounds". psiberg.com.[Link]

  • Master Organic Chemistry. "The Robinson Annulation". masterorganicchemistry.com.[Link]

  • PMC. "Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds". nih.gov.[Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for 3-Methyl-1-cyclohexene-1-carboxaldehyde: A Technical Whitepaper

Abstract and Chemical Context 3-Methyl-1-cyclohexene-1-carboxaldehyde (also known as 3-methylcyclohex-1-enecarbaldehyde; CAS: 63282-01-9) is a highly versatile α,β -unsaturated cyclic aldehyde. In drug development and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Chemical Context

3-Methyl-1-cyclohexene-1-carboxaldehyde (also known as 3-methylcyclohex-1-enecarbaldehyde; CAS: 63282-01-9) is a highly versatile α,β -unsaturated cyclic aldehyde. In drug development and complex natural product synthesis, this molecule serves as a critical electrophilic building block, frequently utilized in transition-metal-catalyzed cross-couplings, such as Pd-catalyzed α

  • and γ -benzylations[1].

For researchers synthesizing or utilizing this compound, rigorous structural validation is paramount. The presence of the conjugated π -system (the alkene conjugated with the formyl group) and the stereocenter at C3 necessitates precise spectroscopic characterization. This whitepaper details the causality behind the spectroscopic behavior of 3-methyl-1-cyclohexene-1-carboxaldehyde, provides expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) data, and outlines self-validating experimental protocols for analytical scientists.

Spectroscopic Theory and Causality

Infrared (IR) Spectroscopy Dynamics

In aliphatic aldehydes, the carbonyl ( C=O ) stretching frequency typically appears around 1715 cm⁻¹. However, in 3-methyl-1-cyclohexene-1-carboxaldehyde, the carbonyl group is directly conjugated with the C1​=C2​ double bond of the cyclohexene ring.

The Causality of Conjugation: Conjugation allows the delocalization of π -electrons across the O=C−C=C system. This delocalization increases the single-bond character of the C=O and C=C bonds, thereby lowering their force constants. Consequently, the vibrational frequencies require less energy, shifting the C=O stretch down to approximately 1680–1685 cm⁻¹ and the C=C stretch to 1630–1640 cm⁻¹ [2][3]. Furthermore, the aldehyde C−H bond exhibits a characteristic Fermi resonance doublet due to the interaction between the fundamental C−H stretch and the first overtone of the C−H bending vibration.

Nuclear Magnetic Resonance (NMR) Shielding Effects

The structural connectivity of the molecule is best elucidated through 1H and 13C NMR.

  • Aldehyde Proton: The formyl proton is highly deshielded by the diamagnetic anisotropy of the carbonyl double bond, appearing as a distinct singlet at δ ~9.4 ppm .

  • Olefinic Proton (C2-H): The proton at the C2 position is β to the carbonyl group. Resonance structures of α,β -unsaturated carbonyls place a partial positive charge on the β -carbon. This electron depletion deshields the C2 proton, shifting it downfield to δ ~6.7–6.8 ppm [1].

  • Aliphatic Region: The methyl group at C3 splits into a doublet ( δ ~1.0–1.1 ppm) due to vicinal coupling ( 3J ) with the C3 methine proton.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for 3-methyl-1-cyclohexene-1-carboxaldehyde, synthesized from the fundamental principles of its parent compound (1-cyclohexene-1-carboxaldehyde) and related literature[1][3].

Table 1: Expected FTIR Frequencies (Neat Liquid, ATR)
Frequency Range (cm⁻¹)IntensityBond / Vibration TypeStructural Assignment
2950, 2850Strong C−H stretch ( sp3 )Cyclohexene ring CH2​ and CH3​ groups
2810, 2710Medium C−H stretch ( sp2 )Aldehyde C−H (Fermi resonance doublet)
1680 – 1685Very Strong C=O stretchConjugated formyl carbonyl
1635 – 1640Medium C=C stretchConjugated ring double bond
1450, 1375Medium C−H bendingMethyl ( −CH3​ ) and methylene scissoring
Table 2: Expected 1H NMR Assignments (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Coupling
~9.40Singlet (s)1H −CHO (C1)Deshielded by carbonyl anisotropy
~6.75Multiplet (m)1H =CH− (C2)Deshielded by resonance ( β -carbon)
~2.20 – 2.40Multiplet (m)2H −CH2​− (C6)Allylic to the double bond
~1.20 – 1.90Multiplets (m)5HC3-H, C4- H2​ , C5- H2​ Aliphatic ring protons
~1.05Doublet (d)3H −CH3​ (at C3)Coupled to C3 methine proton ( 3J≈6.5 Hz)

Experimental Workflows and Methodologies

To ensure scientific integrity, analytical protocols must be self-validating. The workflows below describe the exact methodologies for acquiring high-fidelity spectroscopic data for this compound.

G A Sample Isolation (Neat Liquid) B ATR-FTIR (Functional Groups) A->B C NMR (1H, 13C, 2D) (Structural Connectivity) A->C D GC-MS (Molecular Weight) A->D E Data Integration & Structure Validation B->E C->E D->E

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Acquisition

Because 3-methyl-1-cyclohexene-1-carboxaldehyde is a liquid at room temperature[4], ATR-FTIR is the superior choice over transmission (KBr pellet) methods. ATR requires no solvent, preventing solvent-masking effects, and eliminates moisture artifacts common in hygroscopic KBr.

  • System Validation (Blank): Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to dry. Run a background scan (typically 16–32 scans at 4 cm⁻¹ resolution) to subtract atmospheric H2​O and CO2​ . This ensures the baseline is self-validated.

  • Sample Application: Apply 1–2 drops of the neat liquid directly onto the ATR crystal using a glass Pasteur pipette. Ensure the crystal is completely covered without trapping air bubbles.

  • Acquisition: Acquire the sample spectrum using the same parameters as the background.

  • Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction. Identify the critical 1680 cm⁻¹ and 1635 cm⁻¹ peaks.

Protocol 2: High-Resolution NMR Acquisition

To accurately resolve the complex aliphatic multiplets (C3, C4, C5) and the allylic C6 protons, a high-field NMR spectrometer ( 400 MHz) is required.

NMR_Protocol S1 Dissolve in CDCl3 + TMS S2 Lock to Deuterium Signal S1->S2 S3 Shim Magnetic Field (Z, Z2) S2->S3 S4 Pulse & Acquire FID S3->S4 S5 Fourier Transform & Phase S4->S5

Fig 2: Step-by-step NMR acquisition protocol ensuring high-resolution data.

  • Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3​ provides the deuterium lock signal, while TMS acts as an internal standard to self-validate the chemical shift axis at exactly 0.00 ppm.

  • Locking and Shimming: Insert the NMR tube into the probe. Lock the spectrometer to the deuterium frequency of CDCl3​ . Perform gradient shimming (optimizing Z and Z2 coils) to ensure the magnetic field is perfectly homogeneous. Poor shimming will artificially broaden the C3 methyl doublet, merging it into a broad singlet.

  • Acquisition ( 1H ): Run a standard 1D proton sequence (e.g., zg30 on Bruker systems) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3–4 seconds to ensure full relaxation of the aldehyde proton.

  • Acquisition ( 13C and DEPT-135): To differentiate the CH3​ and CH carbons from the CH2​ carbons in the cyclohexene ring, run a standard 13C sequence followed by a DEPT-135 sequence. In DEPT-135, the CH3​ (C3 methyl) and CH (C2 olefinic, C3 methine, C1 formyl) signals will point up, while the CH2​ (C4, C5, C6) signals will point down, providing immediate, self-validating structural connectivity.

Conclusion

The accurate characterization of 3-methyl-1-cyclohexene-1-carboxaldehyde relies heavily on understanding the electronic causality within the molecule. The conjugation of the formyl group with the cyclic alkene dictates the specific shifts observed in both FTIR (lowered stretching frequencies) and NMR (deshielded β -protons). By employing rigorous, self-validating protocols—such as internal TMS referencing and ATR background subtraction—researchers can ensure high-fidelity analytical data critical for downstream synthetic applications.

Sources

Foundational

mass spectrometry fragmentation patterns of 3-methyl-1-cyclohexene-1-carboxaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3-Methyl-1-cyclohexene-1-carboxaldehyde As analytical methodologies in drug development and natural product characterization advance, the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3-Methyl-1-cyclohexene-1-carboxaldehyde

As analytical methodologies in drug development and natural product characterization advance, the precise structural elucidation of volatile organic compounds remains a cornerstone of analytical chemistry. 3-Methyl-1-cyclohexene-1-carboxaldehyde (C₈H₁₂O, Exact Mass: 124.0888 Da) is a highly functionalized cycloalkene derivative. Its structural motifs—an α,β -unsaturated aldehyde coupled with an allylic methyl group—create a highly predictable, yet mechanistically intricate, fragmentation network under Electron Ionization (EI).

This whitepaper provides a comprehensive, causality-driven breakdown of the EI-MS fragmentation pathways for 3-methyl-1-cyclohexene-1-carboxaldehyde, equipping analytical scientists with the diagnostic tools necessary for confident structural elucidation.

Mechanistic Causality of EI Fragmentation Pathways

Under standard 70 eV electron ionization, the internal energy imparted to the molecule vastly exceeds its ionization potential (typically 9–10 eV) and internal bond dissociation energies (3–5 eV). This specific energy level is chosen because it provides a standardized internal energy distribution, ensuring highly reproducible fragmentation patterns that can be reliably matched against spectral libraries like the [1].

The initial ionization predominantly ejects a non-bonding electron from the carbonyl oxygen or a π -electron from the C1=C2 double bond, yielding the molecular ion [M]⁺• at m/z 124 . From this transient state, fragmentation proceeds via three primary thermodynamically driven pathways:

A. Alpha-Cleavage (The Aldehyde Signature)

Aldehydes are characterized by the facile cleavage of the C–C bond adjacent to the carbonyl group. The expulsion of a formyl radical (CHO•, 29 Da) generates the m/z 95 fragment.

  • Causality: This is typically the base peak (100% abundance) because the resulting 3-methyl-1-cyclohexenyl cation is highly stabilized by allylic resonance. A minor competing pathway involves the loss of a hydrogen radical (H•, 1 Da) to form m/z 123 , which is diagnostic for the presence of the terminal aldehyde proton.

B. The Retro-Diels-Alder (RDA) Rearrangement

Cyclohexene systems are classic substrates for Retro-Diels-Alder (RDA) fragmentation [2]. The radical cation localized on the cyclohexene ring induces the homolytic cleavage of the allylic C3–C4 and C5–C6 bonds.

  • Causality: This concerted or stepwise mechanism relieves ring strain, expelling a neutral alkene (ethylene, C₂H₄, 28 Da). The charge is retained on the resulting diene fragment (m/z 96 ) because the electron-withdrawing formyl group lowers the ionization energy of the diene relative to the expelled ethylene.

C. Allylic Methyl Cleavage

The methyl group at the C3 position is allylic to the C1=C2 double bond.

  • Causality: The loss of the methyl radical (CH₃•, 15 Da) yields a resonance-stabilized conjugated carbocation at m/z 109 . The abundance of this ion directly correlates to the degree of substitution at the allylic position, serving as a critical diagnostic marker to differentiate this molecule from its isomers.

Diagnostic Fragmentation Network

The logical relationship between the precursor molecular ion and its product ions is mapped below.

MS_Fragmentation M Molecular Ion [M]+• m/z 124 (C8H12O+•) M_H [M - H]+ m/z 123 (C8H11O+) M->M_H -H• (1 Da) Alpha-cleavage M_CH3 [M - CH3]+ m/z 109 (C7H9O+) M->M_CH3 -CH3• (15 Da) Allylic cleavage M_CHO [M - CHO]+ m/z 95 (C7H11+) M->M_CHO -CHO• (29 Da) Alpha-cleavage M_RDA [M - C2H4]+• m/z 96 (C6H8O+•) M->M_RDA -C2H4 (28 Da) Retro-Diels-Alder F_67 m/z 67 (C5H7+) M_CHO->F_67 -C2H4 (28 Da) Ring contraction F_79 m/z 79 (C6H7+) M_CHO->F_79 -CH4 (16 Da)

Figure 1: GC-EI-MS fragmentation pathways of 3-methyl-1-cyclohexene-1-carboxaldehyde.

Quantitative Diagnostic Ions Summary

To facilitate rapid spectral interpretation, the expected quantitative distribution of the primary diagnostic ions is summarized below.

m/z RatioEst. Relative AbundanceIon FormulaFragmentation PathwayDiagnostic Significance
124 15 - 25%C₈H₁₂O⁺•Molecular IonConfirms intact molecular weight.
123 5 - 10%C₈H₁₁O⁺Alpha-cleavage (-H•)Indicates the presence of a formyl proton.
109 10 - 20%C₇H₉O⁺Allylic cleavage (-CH₃•)Confirms the presence of an allylic methyl group.
96 40 - 60%C₆H₈O⁺•Retro-Diels-Alder (-C₂H₄)Highly diagnostic for the cyclohexene ring system.
95 100% (Base Peak)C₇H₁₁⁺Alpha-cleavage (-CHO•)Identifies the core allylic carbocation stability.
67 30 - 50%C₅H₇⁺Secondary Cleavage (-C₂H₄)Represents the terminal cyclopentadienyl cation.

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. The following step-by-step protocol integrates orthogonal validation techniques (Retention Indexing) alongside mass spectral acquisition [3].

Step 1: Sample Preparation

  • Dilute the neat 3-methyl-1-cyclohexene-1-carboxaldehyde standard to a concentration of 10 µg/mL in GC-grade hexane.

  • Causality: Aldehydes of this molecular weight are highly volatile and thermally stable; therefore, chemical derivatization (e.g., oxime formation) is unnecessary and avoiding it prevents the introduction of artifactual fragmentation pathways.

Step 2: Gas Chromatography (GC) Parameters

  • Column: Use a non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program: Initial hold at 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Causality: A non-polar stationary phase separates analytes primarily based on boiling point and dispersive van der Waals interactions, which is optimal for resolving cycloalkene isomers without peak tailing.

Step 3: Mass Spectrometry (EI-MS) Acquisition

  • Ionization Energy: Set to exactly 70 eV.

  • Source Temperature: 230°C; Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35 to 300. (Scanning below m/z 35 is avoided to exclude background air/water ions like N₂, O₂, and Ar).

Step 4: System Self-Validation & Quality Control

  • Instrument Tuning: Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present at the correct mass assignments and relative ratios to confirm quadrupole calibration.

  • Orthogonal Validation (Retention Index): Inject a homologous series of n-alkanes (C₈–C₂₀) under the exact same GC conditions. Calculate the Linear Retention Index (LRI) for the analyte.

  • Causality: Mass spectra alone cannot always differentiate closely related positional isomers (e.g., 4-methyl vs. 3-methyl derivatives). Cross-referencing the calculated LRI with literature databases provides a self-validating, orthogonal confirmation of the molecule's identity.

References

  • NIST Mass Spectrometry Data Center. "1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • JoVE Science Education. "Mass Spectrometry: Cycloalkene Fragmentation". Journal of Visualized Experiments. URL:[Link]

  • MDPI. "Optimized Isolation of Safranal from Saffron by Solid-Phase Microextraction (SPME) and Rotatable Central Composite Design-Response Surface Methodology (RCCD-RSM)". Separations 2022, 9, 48. URL:[Link]

Exploratory

A Senior Application Scientist's Guide to the Structural Characterization of 1-Cyclohexene-1-Carboxaldehyde and its 3-Methyl Derivative

Foreword: The Imperative of Unambiguous Structural Elucidation In the realms of pharmaceutical development, flavor chemistry, and materials science, the precise three-dimensional arrangement of atoms within a molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Unambiguous Structural Elucidation

In the realms of pharmaceutical development, flavor chemistry, and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic detail; it is the very foundation of its function, reactivity, and safety profile. For molecules such as 1-cyclohexene-1-carboxaldehyde and its derivatives, which serve as versatile synthetic intermediates, a comprehensive structural characterization is paramount.[1] This guide is designed for the practicing researcher and scientist, moving beyond rote procedural descriptions to provide a self-validating, logic-driven framework for structural analysis. We will explore the core analytical techniques, not as isolated experiments, but as an integrated system of inquiry, where each piece of data corroborates and refines our understanding of the molecule's architecture.

The core of our investigation focuses on two key molecules:

  • 1-Cyclohexene-1-carboxaldehyde (C₇H₁₀O) : A cyclic α,β-unsaturated aldehyde.[2]

  • 3-Methyl-1-cyclohexene-1-carboxaldehyde (C₈H₁₂O) : A derivative with a methyl substituent on the cyclohexene ring.

Our approach is built on a foundation of synergistic analytical techniques, primarily Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will also touch upon X-ray Crystallography as the definitive, albeit not always accessible, method for solid-state structural determination.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the C-H Framework

Expertise & Experience: NMR spectroscopy is the cornerstone of organic structure elucidation. Its power lies in its ability to provide a detailed map of the carbon and proton skeleton of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, we can piece together the connectivity of atoms and infer stereochemical relationships. For the target molecules, NMR allows us to confirm the presence and positioning of the aldehyde, the double bond, the cyclohexene ring, and the methyl substituent.

The Parent Molecule: 1-Cyclohexene-1-carboxaldehyde

¹H NMR Spectroscopy: The proton NMR spectrum provides a wealth of information. The deshielding effects of the carbonyl group and the carbon-carbon double bond are key to assigning the signals.

  • Aldehydic Proton (-CHO): This proton is highly deshielded by the adjacent carbonyl group and will appear as a singlet far downfield.

  • Vinylic Proton (=CH-): This proton on the double bond is also significantly deshielded and will appear as a multiplet due to coupling with adjacent methylene protons.

  • Allylic Protons (-CH₂-C=): The protons on the carbon adjacent to the double bond (C3) will be moderately deshielded.

  • Ring Protons (-CH₂-): The remaining methylene protons on the cyclohexene ring (C4, C5, C6) will appear further upfield, often as complex, overlapping multiplets.

Table 1: Predicted ¹H NMR Data for 1-Cyclohexene-1-carboxaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aldehyde (H at C7)9.4 - 9.5Singlet (s)
Vinylic (H at C2)6.8 - 7.1Multiplet (m)
Allylic (H₂ at C3)~2.3Multiplet (m)
Ring (H₂ at C6)~2.2Multiplet (m)
Ring (H₂ at C4, C5)1.5 - 1.7Multiplet (m)

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon framework.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and appears furthest downfield.[3]

  • Olefinic Carbons (C=C): The two sp² hybridized carbons of the double bond appear in the characteristic alkene region. The carbon bearing the aldehyde (C1) will be further downfield than the other (C2).[4]

  • Saturated Ring Carbons (sp³): The four sp³ hybridized carbons of the ring appear in the upfield region.[4]

Table 2: Predicted ¹³C NMR Data for 1-Cyclohexene-1-carboxaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (C=O)190 - 200
C1 (=C-)150 - 155
C2 (=CH-)140 - 145
C3, C6 (-CH₂-)20 - 30
C4, C5 (-CH₂-)20 - 25
The Derivative: 3-Methyl-1-cyclohexene-1-carboxaldehyde

The addition of a methyl group at the C3 position introduces predictable changes to the NMR spectra.

¹H NMR Spectroscopy:

  • A new signal, a doublet, will appear in the upfield region corresponding to the methyl protons (-CH₃).

  • The signal for the proton at C3 will now be a multiplet corresponding to a single proton, shifted slightly downfield.

  • The complexity of the other ring proton signals will be altered due to the new substituent.

¹³C NMR Spectroscopy:

  • A new signal will appear in the upfield region (~20-25 ppm) for the methyl carbon.

  • The chemical shift of C3 will be significantly affected by the methyl substituent.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern spectrometers often reference the residual solvent peak.[5]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for high resolution.

  • Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.

  • Processing: Fourier transform the raw data (Free Induction Decay - FID) to obtain the spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak identification.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Dissolve Sample in Deuterated Solvent Acquire Lock, Shim, & Acquire ¹H and ¹³C Spectra Prep->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Interpret Assign Signals: Chemical Shift, Integration, Coupling Constants Process->Interpret Structure Proposed Structure Interpret->Structure

Caption: Workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For our target compounds, IR spectroscopy provides definitive evidence for the α,β-unsaturated aldehyde moiety.

Characteristic Absorptions

The key diagnostic feature for both 1-cyclohexene-1-carboxaldehyde and its 3-methyl derivative is the α,β-unsaturated aldehyde system.

  • C=O Stretch: The carbonyl stretch of a saturated aldehyde typically appears around 1740-1720 cm⁻¹.[6] However, conjugation with the C=C double bond lowers the vibrational frequency, shifting this peak to approximately 1710-1685 cm⁻¹.[6][7] This shift is a critical piece of evidence for the conjugated system.

  • Aldehydic C-H Stretch: Aldehydes exhibit a characteristic C-H stretching vibration that appears as one or two bands of moderate intensity between 2830-2695 cm⁻¹.[6] The presence of a moderate peak around 2720 cm⁻¹ is particularly diagnostic and helps distinguish an aldehyde from a ketone.[7]

  • C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cyclohexene ring will appear in the region of 1680-1640 cm⁻¹.

  • C-H Stretches: The sp² C-H stretch (vinylic) will appear just above 3000 cm⁻¹, while the sp³ C-H stretches (aliphatic) will appear just below 3000 cm⁻¹.

Table 3: Key IR Absorption Frequencies

Vibrational ModeExpected Frequency (cm⁻¹)Significance
Aldehydic C-H Stretch2830-2695 (often a peak near 2720)Confirms Aldehyde Group[6]
Carbonyl (C=O) Stretch1710-1685Confirms Conjugated Carbonyl[6]
Alkene (C=C) Stretch1680-1640Confirms Double Bond
Vinylic (=C-H) Stretch> 3000Confirms sp² C-H Bond
Aliphatic (-C-H) Stretch< 3000Confirms sp³ C-H Bonds

The IR spectrum of the 3-methyl derivative will be nearly identical in these key regions, as the primary functional groups remain unchanged.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient spectrum, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the liquid aldehyde directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Visualization: Correlating Bonds to IR Regions

IR_Correlation cluster_bonds cluster_regions Molecule 1-Cyclohexene-1-carboxaldehyde C_H_Ald C-H (Aldehyde) Molecule->C_H_Ald C_O C=O (Conjugated) Molecule->C_O C_C_Alkene C=C (Alkene) Molecule->C_C_Alkene C_H_sp2 C-H (sp²) Molecule->C_H_sp2 C_H_sp3 C-H (sp³) Molecule->C_H_sp3 R_2720 ~2720 C_H_Ald->R_2720 R_1690 ~1690 C_O->R_1690 R_1650 ~1650 C_C_Alkene->R_1650 R_3050 ~3050 C_H_sp2->R_3050 R_2950 ~2950 C_H_sp3->R_2950

Caption: Correlation of bond vibrations to IR frequencies.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This allows us to confirm the molecular formula and deduce structural features by analyzing how the molecule breaks apart. Electron Ionization (EI) is a common technique that provides detailed fragmentation spectra.

Fragmentation Pathways

For cyclic α,β-unsaturated aldehydes, several key fragmentation pathways are expected.

  • Molecular Ion (M⁺·): The peak corresponding to the intact molecule after losing one electron. For C₇H₁₀O, the m/z will be 110. For C₈H₁₂O, the m/z will be 124. This peak may be weak for aliphatic aldehydes.[8][9]

  • α-Cleavage: This is a predominant fragmentation mode for aldehydes.[9]

    • Loss of H· (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion. This often produces a prominent peak at m/z 109 for the parent and m/z 123 for the derivative.[10][11]

    • Loss of ·CHO (M-29): Cleavage of the bond between the ring and the carbonyl group results in the loss of the formyl radical, leading to a peak at m/z 81 for the parent and m/z 95 for the derivative.[11]

  • Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene systems. The ring cleaves to form a diene and a dienophile. For 1-cyclohexene-1-carboxaldehyde, this would result in the loss of ethene (C₂H₄, 28 Da), leading to a fragment at m/z 82. For the 3-methyl derivative, this would lead to the loss of propene (C₃H₆, 42 Da), also resulting in a fragment at m/z 82.

Table 4: Predicted Major Fragments in EI-MS

CompoundMolecular Ion (M⁺·)[M-1]⁺[M-29]⁺Retro-Diels-Alder Fragment
1-Cyclohexene-1-carboxaldehyde m/z 110m/z 109m/z 81m/z 82
3-Methyl-1-cyclohexene-1-carboxaldehyde m/z 124m/z 123m/z 95m/z 82
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (typically 1 µL) into the GC. The sample is vaporized and separated based on its boiling point and interactions with the column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g., an Electron Ionization source), where it is bombarded with high-energy electrons to form the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and the resulting signal is processed to generate the mass spectrum.

Visualization: Fragmentation of 1-Cyclohexene-1-carboxaldehyde

MS_Fragmentation cluster_alpha α-Cleavage cluster_rda Retro-Diels-Alder Parent [C₇H₁₀O]⁺· m/z 110 M_1 [M-H]⁺ m/z 109 Parent->M_1 - H· M_29 [M-CHO]⁺ m/z 81 Parent->M_29 - ·CHO RDA [C₅H₆O]⁺· m/z 82 Parent->RDA - C₂H₄

Caption: Key fragmentation pathways in Mass Spectrometry.

Section 4: A Note on X-ray Crystallography

Authoritative Grounding: Should the compound or a suitable derivative be crystalline, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof.[12] This technique determines the precise spatial coordinates of each atom in the crystal lattice, providing definitive data on bond lengths, bond angles, and the conformation of the cyclohexene ring. For many ligands in protein structures, X-ray crystallography has been essential for understanding their conformation.[13][14] While powerful, obtaining single crystals of low-melting-point liquids like these aldehydes can be a significant challenge.

Section 5: Integrated Strategy - A Self-Validating System

Trustworthiness: The strength of this characterization approach lies not in any single technique, but in their synergy. The process is inherently self-validating.

  • MS provides the molecular formula (e.g., C₇H₁₀O).

  • NMR confirms this formula. The ¹H NMR integration adds up to 10 protons, and the ¹³C NMR shows 7 distinct carbon signals.

  • IR identifies an α,β-unsaturated aldehyde functional group.

  • NMR confirms the functional group and its placement. The ¹H spectrum shows the characteristic downfield aldehyde proton, and both ¹H and ¹³C spectra show signals in the olefinic region, with chemical shifts confirming conjugation to the carbonyl.

  • MS Fragmentation supports the proposed structure. The retro-Diels-Alder fragmentation is characteristic of a cyclohexene ring, and the M-1 and M-29 peaks are hallmarks of an aldehyde.

This integrated workflow ensures a high degree of confidence in the final structural assignment.

Integrated_Strategy MS Mass Spectrometry (Molecular Formula, Fragments) Final_Structure Confirmed Structure of 1-Cyclohexene-1-carboxaldehyde & Derivatives MS->Final_Structure Corroborates IR Infrared Spectroscopy (Functional Groups) IR->Final_Structure Corroborates NMR NMR Spectroscopy (C-H Framework, Connectivity) NMR->Final_Structure Defines

Caption: The synergistic approach to structural characterization.

References

  • Title: 1-Cyclohexene-1-carboxaldehyde - SpectraBase Source: SpectraBase URL: [Link]

  • Title: 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)- Source: NIST WebBook URL: [Link]

  • Title: 1-Cyclohexene-1-carboxaldehyde | C7H10O | CID 5184540 Source: PubChem - NIH URL: [Link]

  • Title: Mass Spectrometry: Aldehyde and Ketone Fragmentation Source: JoVE URL: [Link]

  • Title: Lecture 25 : Mass and Infrared Spectrocopies Source: NPTEL Archive URL: [Link]

  • Title: IR: aldehydes Source: University of Colorado Boulder URL: [Link]

  • Title: 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime Source: NIST WebBook URL: [Link]

  • Title: 1-cyclohexene-1-carboxaldehyde (C7H10O) Source: PubChemLite URL: [Link]

  • Title: 3-Cyclohexene-1-carboxaldehyde, 3-methyl- | C8H12O | CID 537824 Source: PubChem URL: [Link]

  • Title: 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)- Source: NIST WebBook URL: [Link]

  • Title: 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-3-oxo- | C10H14O2 Source: PubChem URL: [Link]

  • Title: 19.14 Spectroscopy of Aldehydes and Ketones Source: Organic Chemistry: A Tenth Edition URL: [Link]

  • Title: 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- Source: NIST WebBook URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: SlidePlayer URL: [Link]

  • Title: 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- Source: NIST WebBook URL: [Link]

  • Title: IR: ketones Source: University of Colorado Boulder URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: 1H NMR spectrum of Compound 32 Source: The Royal Society of Chemistry URL: [Link]

  • Title: 3-Cyclohexene-1-carboxaldehyde, 3,4-dimethyl- - SpectraBase Source: SpectraBase URL: [Link]

  • Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass fragmentation of Carbonyl compounds(spectral analysis) Source: Slideshare URL: [Link]

  • Title: 3-methyl-1-cyclohexene Source: University of Calgary URL: [Link]

  • Title: 1H NMR of cyclohexanecarbaldehyde Source: Chemistry Stack Exchange URL: [Link]

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: 3-Methylcyclohexane-1-carbaldehyde | C8H14O | CID 14619448 Source: PubChem - NIH URL: [Link]

  • Title: Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils Source: PMC URL: [Link]

  • Title: 3-Methylcyclohexene Source: Wikipedia URL: [Link]

  • Title: Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach Source: PMC URL: [Link]

  • Title: Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 Source: MDPI URL: [Link]

  • Title: 1H proton nmr spectrum of cyclohexene C6h10 Source: Doc Brown's Chemistry URL: [Link]

  • Title: The Chemistry Behind 3-Cyclohexene-1-Carboxaldehyde: Applications and Properties Source: LinkedIn URL: [Link]

  • Title: Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach Source: PubMed URL: [Link]

  • Title: Benzene Source: Wikipedia URL: [Link]

  • Title: 7.3: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]

  • Title: 13C nmr spectrum of cyclohexene C6H10 Source: Doc Brown's Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

use of 3-methyl-1-cyclohexene-1-carboxaldehyde as a Diels-Alder diene precursor

Application Note & Protocol Topic: Strategic Use of 3-Methyl-1-cyclohexene-1-carboxaldehyde as a Versatile Precursor for In Situ Diene Generation in Diels-Alder Reactions Audience: Researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic Use of 3-Methyl-1-cyclohexene-1-carboxaldehyde as a Versatile Precursor for In Situ Diene Generation in Diels-Alder Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings, providing a powerful tool for building molecular complexity.[1][2] A significant challenge lies in the synthesis and handling of functionalized, reactive dienes. This application note details a robust protocol for the use of 3-methyl-1-cyclohexene-1-carboxaldehyde, a readily accessible α,β-unsaturated aldehyde, as a precursor for the in situ generation of a substituted 1,3-cyclohexadiene. By employing a one-pot Wittig olefination followed by an immediate [4+2] cycloaddition, this method circumvents the need to isolate the often unstable diene intermediate, providing an efficient pathway to complex bicyclic and polycyclic scaffolds relevant to pharmaceutical and materials science research.

Introduction and Scientific Context

The [4+2] cycloaddition, or Diels-Alder reaction, offers a highly stereospecific and predictable method for forming substituted cyclohexene rings.[1] The reaction's reliability and broad scope have cemented its role in the synthesis of natural products and complex organic molecules.[2] The utility of the reaction is often dictated by the availability of electronically suitable and appropriately substituted diene and dienophile components. Cyclic dienes, in particular, are valuable building blocks as they lead directly to bicyclic systems, which are prevalent structural motifs in biologically active compounds.[3][4]

However, many conjugated dienes can be unstable, prone to dimerization, or difficult to synthesize. A highly effective strategy to overcome this is the in situ generation of the diene, which is immediately "trapped" by a dienophile present in the reaction mixture.[5][6] This approach maintains a low concentration of the reactive diene, minimizing side reactions and improving overall efficiency.

This guide focuses on 3-methyl-1-cyclohexene-1-carboxaldehyde as a stable, commercially available precursor.[7][8] Its structure, featuring an aldehyde conjugated with a cyclohexene ring, does not initially appear to be a diene. However, the aldehyde functionality provides a synthetic handle for a straightforward chemical transformation into a conjugated 1,3-diene system. We present a protocol based on the Wittig reaction to extend the conjugation and generate the diene in situ, followed by its immediate consumption in a Diels-Alder cycloaddition.

Principle of the Method: A One-Pot, Two-Step Strategy

The core of this protocol is a tandem reaction sequence initiated in a single reaction vessel. The process transforms the non-diene starting material into a highly reactive intermediate that is consumed as it is formed.

Step 1: In Situ Diene Formation via Wittig Olefination The process begins with the deprotonation of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) by a strong base to form a phosphorus ylide. This highly nucleophilic ylide then reacts with the carbonyl carbon of 3-methyl-1-cyclohexene-1-carboxaldehyde. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form a new carbon-carbon double bond and triphenylphosphine oxide as a byproduct. This olefination step converts the aldehyde into a vinyl group, creating a 2,4-disubstituted-1,3-cyclohexadiene system.

Step 2: Diels-Alder Cycloaddition The generated 1,3-diene is highly reactive due to its conjugated π-system and s-cis conformation, which is locked by the ring structure.[9][10] In the presence of a dienophile (e.g., maleic anhydride), a concerted [4+2] cycloaddition occurs. The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, proceeding through a cyclic transition state to form two new sigma bonds and a stable six-membered ring.[11][12]

The overall experimental workflow is depicted below.

G cluster_0 Step 1: Diene Generation (In Situ) cluster_1 Step 2: Cycloaddition Ylide_Prep Ylide Preparation (Phosphonium Salt + Base) Wittig Wittig Reaction Ylide_Prep->Wittig Aldehyde 3-Methyl-1-cyclohexene- 1-carboxaldehyde Aldehyde->Wittig Diene Generated 1,3-Diene (Reactive Intermediate) Wittig->Diene DA_Reaction Diels-Alder Reaction [4+2] Cycloaddition Diene->DA_Reaction Dienophile Dienophile Addition (e.g., Maleic Anhydride) Dienophile->DA_Reaction Product Bicyclic Product DA_Reaction->Product

Sources

Application

The Versatile Chiral Synthon: Application Notes for Asymmetric Synthesis Using 3-Methyl-1-cyclohexene-1-carboxaldehyde

Introduction: Unlocking Stereochemical Complexity In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct complex chiral molecules remains a paramount objective....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Stereochemical Complexity

In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct complex chiral molecules remains a paramount objective. Within this pursuit, 3-methyl-1-cyclohexene-1-carboxaldehyde emerges as a highly versatile and valuable chiral building block. Its unique structural motif, featuring a trisubstituted cyclohexene ring appended to an aldehyde functionality, presents multiple sites for stereocontrolled transformations. This guide provides an in-depth exploration of the applications of 3-methyl-1-cyclohexene-1-carboxaldehyde in asymmetric synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic placement of the methyl group and the aldehyde on the cyclohexene scaffold allows for the generation of multiple stereocenters with a high degree of control, making it a key intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1]

This document will delve into the utility of this aldehyde in key asymmetric reactions, including organocatalytic Michael additions, Diels-Alder reactions, and aldol reactions. We will explore how the principles of enamine and iminium ion catalysis, as well as Lewis acid catalysis, can be effectively applied to this substrate to achieve exceptional levels of stereoselectivity.

I. Asymmetric Organocatalytic Michael Addition: Forging Carbon-Carbon Bonds with Precision

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is a cornerstone of carbon-carbon bond formation.[2] Organocatalysis has revolutionized this reaction by providing a metal-free avenue to highly enantiomerically enriched products.[3][4] For 3-methyl-1-cyclohexene-1-carboxaldehyde, the aldehyde functionality can be transiently converted into a chiral enamine by a secondary amine catalyst, which then undergoes a highly stereoselective Michael addition to a suitable acceptor, such as a nitroalkene.

Mechanistic Rationale: Enamine Catalysis

The catalytic cycle, depicted below, commences with the formation of a chiral enamine intermediate from the reaction of 3-methyl-1-cyclohexene-1-carboxaldehyde with a chiral secondary amine catalyst, such as a diarylprolinol silyl ether.[3] This enamine, being a potent nucleophile, then attacks the Michael acceptor from a sterically less hindered face, dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product with high enantiopurity.[3]

Michael_Addition_Mechanism Substrate 3-Methyl-1-cyclohexene- 1-carboxaldehyde Enamine Chiral Enamine Intermediate Substrate->Enamine + Catalyst Catalyst Chiral Secondary Amine Catalyst Catalyst->Enamine TransitionState Stereoselective C-C Bond Formation Enamine->TransitionState Acceptor Nitroalkene (Michael Acceptor) Acceptor->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Product Chiral Michael Adduct Iminium->Product + H₂O RegenCatalyst Regenerated Catalyst Iminium->RegenCatalyst Water H₂O Water->Product RegenCatalyst->Catalyst

Caption: Organocatalytic Michael Addition Cycle.

Protocol: Asymmetric Michael Addition of Nitromethane

This protocol describes a representative procedure for the asymmetric Michael addition of nitromethane to 3-methyl-1-cyclohexene-1-carboxaldehyde, based on established methodologies for similar substrates.[3]

Materials:

  • 3-Methyl-1-cyclohexene-1-carboxaldehyde

  • Nitromethane

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • Benzoic Acid (co-catalyst)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

  • TLC plates, silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add the chiral diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).

  • Add benzoic acid (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature until the catalyst and co-catalyst are fully dissolved.

  • Add 3-methyl-1-cyclohexene-1-carboxaldehyde (1.0 mmol, 1.0 equiv).

  • Add nitromethane (5.0 mmol, 5.0 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Parameter Value Reference
Catalyst Loading10 mol%[3]
Co-catalystBenzoic Acid[3]
SolventToluene[3]
TemperatureRoom Temperature[3]
Expected Yield>80%Estimated
Expected ee>95%Estimated

II. Enantioselective Diels-Alder Reaction: Constructing Cyclic Scaffolds

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over regio- and stereochemistry.[5][6] When employing a chiral catalyst, this pericyclic reaction can be rendered highly enantioselective. 3-Methyl-1-cyclohexene-1-carboxaldehyde can act as a dienophile in these reactions, and its reactivity can be enhanced and stereochemically directed by a chiral Lewis acid or an organocatalyst.

Mechanistic Rationale: Iminium Ion Catalysis

In an organocatalytic approach, the α,β-unsaturated aldehyde reacts with a chiral secondary amine catalyst to form a chiral iminium ion.[7] This iminium ion is a more activated dienophile than the starting aldehyde due to its lower LUMO energy. The bulky substituents on the catalyst effectively shield one face of the dienophile, leading to a highly stereoselective [4+2] cycloaddition with a diene. Hydrolysis of the resulting iminium ion adduct liberates the chiral cyclohexene product and regenerates the catalyst.

Diels_Alder_Mechanism Substrate 3-Methyl-1-cyclohexene- 1-carboxaldehyde Iminium_Dienophile Chiral Iminium Ion (Activated Dienophile) Substrate->Iminium_Dienophile + Catalyst Catalyst Chiral Amine Catalyst (e.g., MacMillan's) Catalyst->Iminium_Dienophile Cycloaddition [4+2] Cycloaddition Iminium_Dienophile->Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition Iminium_Adduct Iminium Adduct Cycloaddition->Iminium_Adduct Product Chiral Diels-Alder Adduct Iminium_Adduct->Product + H₂O RegenCatalyst Regenerated Catalyst Iminium_Adduct->RegenCatalyst Water H₂O Water->Product RegenCatalyst->Catalyst

Caption: Organocatalytic Diels-Alder Reaction Cycle.

Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene

This protocol outlines a representative procedure for the asymmetric Diels-Alder reaction between 3-methyl-1-cyclohexene-1-carboxaldehyde and cyclopentadiene, catalyzed by a MacMillan-type imidazolidinone catalyst.[8]

Materials:

  • 3-Methyl-1-cyclohexene-1-carboxaldehyde

  • Cyclopentadiene (freshly cracked)

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (catalyst)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (anhydrous)

  • Standard glassware for inert atmosphere reactions

  • TLC plates, silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the imidazolidinone catalyst (0.2 mmol, 20 mol%) in anhydrous dichloromethane (10 mL).

  • Add trifluoroacetic acid (0.2 mmol, 20 mol%) to the solution.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add 3-methyl-1-cyclohexene-1-carboxaldehyde (1.0 mmol, 1.0 equiv).

  • Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • After completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired Diels-Alder adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Parameter Value Reference
Catalyst Loading20 mol%[8]
Acid AdditiveTrifluoroacetic Acid[8]
SolventDichloromethane[8]
Temperature-78 °C[8]
Expected Yield>90%Estimated
Expected dr (endo/exo)>10:1Estimated
Expected ee>95%Estimated

III. Asymmetric Aldol Reaction: A Classic C-C Bond Formation

The aldol reaction is a fundamental transformation in organic synthesis for the construction of β-hydroxy carbonyl compounds.[9] Asymmetric versions of this reaction, particularly those catalyzed by small organic molecules like proline, have been extensively studied.[10] 3-Methyl-1-cyclohexene-1-carboxaldehyde can serve as an acceptor in these reactions, reacting with a ketone donor that is activated as a chiral enamine by an organocatalyst.

Mechanistic Rationale: Proline Catalysis

In a typical proline-catalyzed aldol reaction, the ketone donor reacts with L-proline to form a chiral enamine. This enamine then attacks the aldehyde acceptor in a stereocontrolled manner. The carboxylic acid moiety of the proline catalyst is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the subsequent proton transfer steps. Hydrolysis of the resulting iminium intermediate yields the β-hydroxy ketone and regenerates the proline catalyst.[10]

Aldol_Reaction_Mechanism Ketone Ketone (e.g., Acetone) Enamine_Aldol Chiral Enamine Intermediate Ketone->Enamine_Aldol + Proline Proline L-Proline (Catalyst) Proline->Enamine_Aldol TransitionState_Aldol Stereoselective Aldol Addition Enamine_Aldol->TransitionState_Aldol Aldehyde 3-Methyl-1-cyclohexene- 1-carboxaldehyde Aldehyde->TransitionState_Aldol Iminium_Aldol Iminium Ion Intermediate TransitionState_Aldol->Iminium_Aldol Product_Aldol Chiral β-Hydroxy Ketone Iminium_Aldol->Product_Aldol + H₂O RegenProline Regenerated L-Proline Iminium_Aldol->RegenProline Water_Aldol H₂O Water_Aldol->Product_Aldol RegenProline->Proline

Caption: Proline-Catalyzed Asymmetric Aldol Reaction.

Protocol: Asymmetric Aldol Reaction with Acetone

The following is a representative protocol for the L-proline-catalyzed asymmetric aldol reaction of 3-methyl-1-cyclohexene-1-carboxaldehyde with acetone, adapted from well-established procedures.[2][10]

Materials:

  • 3-Methyl-1-cyclohexene-1-carboxaldehyde

  • Acetone (anhydrous)

  • L-Proline (catalyst)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Standard laboratory glassware

  • TLC plates, silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add L-proline (0.3 mmol, 30 mol%).

  • Add anhydrous acetone (10 mL).

  • Add anhydrous DMSO (2.5 mL).

  • Stir the mixture at room temperature.

  • Add 3-methyl-1-cyclohexene-1-carboxaldehyde (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral aldol adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis, potentially after derivatization.

Parameter Value Reference
Catalyst Loading30 mol%[10]
SolventAcetone/DMSO[10]
TemperatureRoom Temperature[10]
Expected Yield60-80%Estimated
Expected dr>9:1Estimated
Expected ee>90%Estimated

Conclusion: A Gateway to Chiral Complexity

3-Methyl-1-cyclohexene-1-carboxaldehyde stands as a testament to the power of small, strategically functionalized molecules in the intricate art of asymmetric synthesis. The protocols and mechanistic discussions presented herein provide a robust framework for harnessing the synthetic potential of this versatile building block. Through the judicious application of organocatalysis and other modern synthetic methodologies, researchers can unlock new pathways to a diverse array of enantiomerically enriched compounds, paving the way for innovations in drug discovery and materials science. The continued exploration of the reactivity of this and similar chiral synthons will undoubtedly lead to even more elegant and efficient solutions for the synthesis of complex molecular architectures.

References

  • Ryu, D. H.; Corey, E. J. Highly Enantioselective Diels-Alder Reactions Catalyzed by a Proline-Derived Oxazaborolidine. J. Am. Chem. Soc.2003 , 125 (22), 6388–6390. [Link]

  • Hayashi, Y.; Ogasawara, S. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Org. Synth.2017 , 94, 252-258. [Link]

  • Shibata, T.; et al. Direct Catalytic Asymmetric Aldol Reaction. J. Am. Chem. Soc.1997 , 119 (42), 10255–10256. [Link]

  • Process for the production of 3-cyclohexene-1-carboxaldehyde.
  • Han, G.; et al. Application of chiral recyclable catalysts in asymmetric catalysis. RSC Adv., 2024 , 14, 16008-16035. [Link]

  • Kanger, T.; et al. Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins. Org. Biomol. Chem., 2008 , 6, 1463-1466. [Link]

  • Corey, E. J. Catalytic enantioselective Diels-Alder reactions: methods, mechanistic fundamentals, pathways, and applications. Angew. Chem. Int. Ed. Engl.2002 , 41 (10), 1650-67. [Link]

  • Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. ResearchGate. [Link]

  • 3-Cyclohexene-1-carboxaldehyde, 3-methyl-. PubChem. [Link]

  • Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. MDPI. [Link]

  • Enantioselective Organocatalytic Michael−Wittig−Michael−Michael Reaction: Dichotomous Construction of Pentasubstituted Cyclopentanecarbaldehydes and Pentasubstituted Cyclohexanecarbaldehydes. ACS Publications. [Link]

  • (PDF) Enantioselective Organocatalytic Diels-Alder Reactions. ResearchGate. [Link]

  • Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. PubMed. [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. NIH Public Access. [Link]

  • Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. ACS Publications. [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]

  • Asymmetric synthesis of planar-chiral metacyclophanes via aromatic amination enabled enantioselective desymmetrization. PMC. [Link]

  • Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine. ResearchGate. [Link]

  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Macmillan Group. [Link]

  • Asymmetric Morita-Baylis-Hillman Reaction of Arylaldehydes with 2-Cyclohexen-1-one Catalyzed by Chiral Bis(Thio)urea and DABCO. J-GLOBAL. [Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. [Link]

  • Recent advances in organocatalytic asymmetric multicomponent reactions. RSC Publishing. [Link]

  • Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. Springer. [Link]

Sources

Method

Application Note: Regioselective Grignard Reagent Addition to 3-methyl-1-cyclohexene-1-carboxaldehyde

Abstract The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Its application to α,β-unsaturated aldehydes, such as 3-methyl-1-cyclohexene-1-carboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Its application to α,β-unsaturated aldehydes, such as 3-methyl-1-cyclohexene-1-carboxaldehyde, presents a nuanced challenge regarding regioselectivity, specifically the competition between 1,2- (direct) and 1,4- (conjugate) addition pathways. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing this reaction. It elucidates the underlying mechanistic principles, offers detailed, field-tested protocols for both the synthesis of the starting material and the subsequent Grignard addition, and presents expected outcomes. The document is structured to provide not just a procedural checklist, but a causal understanding of the experimental choices, ensuring both reproducibility and adaptability.

Introduction: The Challenge of Regioselectivity in Grignard Additions to Enals

The addition of organomagnesium halides (Grignard reagents) to carbonyl compounds is a classic and powerful method for creating secondary and tertiary alcohols.[2] When the substrate is an α,β-unsaturated aldehyde (an enal), the electrophilicity of the carbonyl carbon is extended to the β-carbon through conjugation.[3][4] This creates two potential sites for nucleophilic attack, leading to two distinct product isomers, as shown in Figure 1.

  • 1,2-Addition (Direct Addition): The Grignard reagent attacks the electrophilic carbonyl carbon, which upon acidic workup, yields an allylic alcohol. This pathway is generally favored for "hard" and highly reactive nucleophiles like Grignard and organolithium reagents.[5][6] The reaction is typically fast, irreversible, and thus under kinetic control.[3][4]

  • 1,4-Addition (Conjugate Addition): The nucleophile adds to the β-carbon, forming an enolate intermediate. Subsequent protonation during workup yields a saturated aldehyde (after tautomerization). This pathway is favored by "softer" nucleophiles, most notably organocuprates.[5][6]

For the specific case of 3-methyl-1-cyclohexene-1-carboxaldehyde, the steric hindrance presented by the methyl group at the 3-position and the electronics of the aldehyde functionality play significant roles in directing the regiochemical outcome. This guide will focus on protocols that leverage the inherent preference of Grignard reagents for the 1,2-addition pathway.

Mechanistic Overview: 1,2- vs. 1,4-Addition

The regioselectivity of the Grignard addition is dictated by a combination of electronic and steric factors, as well as reaction conditions. The prevailing mechanism for uncatalyzed Grignard additions to enals involves a nucleophilic attack on the carbonyl carbon via a six-membered cyclic transition state.[6]

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products (after Workup) Start_Aldehyde 3-Methyl-1-cyclohexene-1-carboxaldehyde TS_12 1,2-Addition Transition State (Kinetic Control) Start_Aldehyde->TS_12 Fast, Irreversible Favored TS_14 1,4-Addition Transition State (Thermodynamic Control) Start_Aldehyde->TS_14 Slow, Reversible Disfavored Start_Grignard R-MgX (Grignard Reagent) Start_Grignard->TS_12 Start_Grignard->TS_14 Product_12 1,2-Adduct (Allylic Alcohol) TS_12->Product_12 Major Product Product_14 1,4-Adduct (Saturated Aldehyde) TS_14->Product_14 Minor Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble and flame-dry all glassware under inert atmosphere (N2/Ar). B Charge flask with 3-methyl-1-cyclohexene-1-carboxaldehyde in anhydrous ether/THF. A->B C Cool aldehyde solution to 0°C in an ice bath. B->C D Add Grignard reagent (1.1 eq) dropwise via addition funnel over 30-60 min. C->D E Maintain temperature < 10°C during addition. D->E F Warm to room temperature and stir for 1-2 hours. E->F G Quench reaction by slow addition of sat. aq. NH4Cl at 0°C. F->G H Transfer to separatory funnel. Extract with diethyl ether. G->H I Wash organic layer with water and brine. H->I J Dry organic layer over anhydrous MgSO4. I->J K Filter and concentrate in vacuo. J->K L Purify product via flash column chromatography. K->L

Caption: Experimental workflow for the Grignard addition.

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve 3-methyl-1-cyclohexene-1-carboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution in the flask to 0°C using an ice-water bath.

  • Grignard Addition: Add the Grignard reagent solution (1.1 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred aldehyde solution over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 10°C to minimize side reactions.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate. A white precipitate will form.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add more diethyl ether to dissolve all organic components. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired 1,2-addition product.

Data Presentation and Expected Outcomes

Grignard Reagent (R-MgX)R GroupExpected Major ProductExpected Product Ratio (1,2 : 1,4)Typical YieldNotes
Methylmagnesium bromideMethyl(3-methylcyclohex-1-en-1-yl)(methyl)methanol>95 : 585-95%A small, unhindered nucleophile. Highly favors 1,2-addition.
Phenylmagnesium bromidePhenyl(3-methylcyclohex-1-en-1-yl)(phenyl)methanol>90 : 1080-90%Aromatic Grignard is slightly bulkier but still strongly favors direct addition.
tert-Butylmagnesium chloridetert-Butyl(3-methylcyclohex-1-en-1-yl)(tert-butyl)methanol>85 : 1560-75%Significant steric hindrance may slightly increase 1,4-addition or lead to reduction side products.

Note: The product ratios are expert estimations based on established reactivity principles and may not reflect experimentally verified values for this specific substrate. Yields are typical for Grignard additions to aldehydes and are dependent on strict adherence to anhydrous conditions.

Troubleshooting and Key Considerations

  • Low or No Reaction: This is almost always due to the presence of water, which quenches the Grignard reagent. Ensure all glassware is rigorously dried and solvents are anhydrous. The magnesium metal used for preparing the Grignard reagent (if not purchased as a solution) must be activated. [7]* Formation of Wurtz Coupling Products: This side reaction can occur during the formation of the Grignard reagent. [7]Using a slight excess of magnesium and ensuring a controlled addition rate of the alkyl halide can minimize this.

  • Low Selectivity (Significant 1,4-Product): While unexpected, if significant 1,4-addition is observed, it could be due to impurities (e.g., copper salts) in the reagents or glassware. Lowering the reaction temperature further (e.g., to -78°C) can sometimes enhance 1,2-selectivity.

  • Product Identification: The 1,2- and 1,4-adducts can be readily distinguished by ¹H and ¹³C NMR spectroscopy. The 1,2-adduct will show characteristic signals for an allylic alcohol, including the vinyl protons and the carbinol proton. The 1,4-adduct will retain an aldehyde proton signal.

Conclusion

The addition of Grignard reagents to 3-methyl-1-cyclohexene-1-carboxaldehyde provides a reliable and highly regioselective route to valuable allylic alcohols. By understanding the kinetic preference for 1,2-addition and adhering to stringent anhydrous reaction conditions, researchers can achieve high yields of the desired product. The protocols and insights provided in this application note serve as a robust foundation for the successful execution and adaptation of this important synthetic transformation in a research and development setting.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. Available at: [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Available at: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Available at: [Link]

  • Akai, S., et al. (2010). Org. Lett. 12, 4900. As cited in Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. Chemistry Stack Exchange. Available at: [Link]

  • Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870-2888. Available at: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Available at: [Link]

  • YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Organic Chemistry Lab Video. Available at: [Link]

  • Organic Syntheses. Procedure for Diels-Alder Reactions. Available at: [Link]

  • Harutyunyan, S. R., et al. (2008). 1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds. Chemical Communications, (39), 4813-4824. Available at: [Link]

  • Meek, J. S., et al. (1951). The Diels-Alder Reaction of Isoprene with Acrolein and with Methyl Vinyl Ketone. Journal of the American Chemical Society, 73(11), 5493–5494. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 537824, 3-methylcyclohex-3-ene-1-carbaldehyde. Available at: [Link]

  • Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546. Available at: [Link]

  • University of Rochester. Grignard Reaction. Lab Manual. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 27). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

Sources

Application

Application Notes and Protocols: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- as a Versatile Intermediate in Fragrance Chemistry

Abstract 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is a reactive organic compound possessing both an aldehyde functional group and a substituted cyclohexene ring. While not a prominent fragrance ingredient in its own rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Cyclohexene-1-carboxaldehyde, 3-methyl- is a reactive organic compound possessing both an aldehyde functional group and a substituted cyclohexene ring. While not a prominent fragrance ingredient in its own right, its true value in fragrance chemistry lies in its role as a versatile intermediate. The dual reactivity of the aldehyde and the alkene allows for a range of chemical modifications, enabling the synthesis of a diverse palette of fragrance alcohols, esters, and other derivatives with unique olfactory profiles. This document provides a comprehensive guide for researchers and scientists, detailing the synthesis of this intermediate via a classic Diels-Alder reaction, subsequent derivatization protocols to create novel fragrance compounds, and methods for analytical characterization. The causality behind experimental choices and safety considerations are emphasized throughout.

Chemical Identity and Physicochemical Properties

A foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is structurally distinct from other common fragrance aldehydes such as Lyral or Limonenal, a point of clarification crucial for synthetic design.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 3-methylcyclohex-3-ene-1-carbaldehydePubChem[2]
CAS Number 56980-32-6PubChem[2]
Molecular Formula C₈H₁₂OPubChem[2]
Molecular Weight 124.18 g/mol PubChem[2]
Predicted XLogP3 1.1PubChem[2]
Predicted Complexity 136PubChem[2]

Synthesis Protocol: Diels-Alder Cycloaddition

The most direct and efficient method for constructing the substituted cyclohexene ring of the target molecule is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[3][4] This reaction forms a six-membered ring by reacting a conjugated diene with an alkene (the dienophile).[3]

Principle of Synthesis

The synthesis involves the reaction between isoprene (2-methyl-1,3-butadiene) , serving as the electron-rich diene, and crotonaldehyde (but-2-enal) , an α,β-unsaturated aldehyde that acts as the electron-deficient dienophile. The electron-withdrawing nature of the aldehyde group on crotonaldehyde activates it for the cycloaddition.[5] The reaction is thermally driven and proceeds through a concerted mechanism to yield the desired 1-cyclohexene-1-carboxaldehyde, 3-methyl-.

Caption: Diels-Alder synthesis of the target intermediate.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established Diels-Alder principles for forming cyclohexene derivatives.[6]

Materials & Equipment:

  • Isoprene (freshly distilled)

  • Crotonaldehyde (inhibitor-free)

  • Hydroquinone (inhibitor)

  • Toluene (anhydrous)

  • High-pressure reaction vessel or sealed heavy-walled glass tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reactor Charging: In a well-ventilated fume hood, charge the high-pressure reaction vessel with crotonaldehyde (1.0 eq) and a small amount of hydroquinone (approx. 0.1% w/w) to inhibit polymerization.

  • Addition of Diene: Add isoprene (1.1 eq) to the vessel.

  • Solvent Addition: Add anhydrous toluene to achieve a reactant concentration of approximately 2-3 M. Causality: Toluene serves as a high-boiling solvent, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

  • Sealing and Heating: Securely seal the reaction vessel. Place it in the heating mantle on a magnetic stirrer. Heat the mixture to 140-160 °C with vigorous stirring. Causality: The reaction is conducted under pressure in a sealed vessel due to the low boiling points of the reactants. The elevated temperature is necessary to overcome the activation energy of the cycloaddition.

  • Reaction Monitoring: Maintain the temperature for 8-12 hours. The reaction can be monitored by taking small aliquots (after cooling) and analyzing them via GC-MS to observe the disappearance of reactants and the formation of the product.

  • Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature before carefully venting any residual pressure.

  • Purification:

    • Transfer the crude reaction mixture to a round-bottom flask.

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional vacuum distillation to isolate the 1-cyclohexene-1-carboxaldehyde, 3-methyl- product from unreacted starting materials and high-boiling polymers.

Caption: Experimental workflow for synthesis and purification.

Application as a Fragrance Intermediate: Derivatization Protocols

The synthetic utility of 1-cyclohexene-1-carboxaldehyde, 3-methyl- stems from its reactive aldehyde group, which can be easily transformed into other functionalities, significantly altering the olfactory profile.[7]

Caption: Logical relationship of fragrance derivatization.

Protocol 3.1: Reduction to (3-methyl-1-cyclohexen-1-yl)methanol

Principle: The reduction of the aldehyde to a primary alcohol is a common strategy to soften the often-sharp character of aldehydes, introducing floral or woody notes.[8] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Materials & Equipment:

  • 1-cyclohexene-1-carboxaldehyde, 3-methyl-

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Magnetic stirrer, ice bath

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the starting aldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. Causality: The reduction is exothermic; cooling controls the reaction rate and prevents potential side reactions.

  • Reductant Addition: Slowly add sodium borohydride (0.3 eq, to provide a slight excess of hydride) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases. Causality: The acidic quench neutralizes the basic borate salts and destroys any excess NaBH₄.

  • Extraction: Extract the product into an organic solvent like DCM or diethyl ether (3x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude alcohol, which can be further purified by distillation or chromatography if necessary.

Protocol 3.2: Esterification to (3-methyl-1-cyclohexen-1-yl)methyl acetate

Principle: Esterification of the newly formed alcohol creates esters, a class of compounds famous for their fruity and sweet aromas in perfumery.[9][10]

Materials & Equipment:

  • (3-methyl-1-cyclohexen-1-yl)methanol (from Protocol 3.1)

  • Acetic anhydride

  • Pyridine or Triethylamine (catalyst/base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: In a flask, dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in DCM. Causality: Pyridine acts as a catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Acylation: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC.

  • Work-up: Wash the reaction mixture sequentially with water, 1M HCl (to remove pyridine), and saturated NaHCO₃ solution (to remove excess acetic anhydride/acid).

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetate ester. Purify as needed.

Analytical Characterization

Validation of the synthesis and purification steps is achieved through standard analytical techniques. The data below are predicted or based on analogous structures and serve as a reference for experimental validation.

Table 2: Expected Analytical Data

TechniqueCompoundExpected Key SignalsSource
¹³C NMR 1-Cyclohexene-1-carboxaldehyde, 3-methyl-Aldehyde C=O: ~194 ppm; Alkene C: ~150 ppm, ~140 ppmPubChem, SpectraBase[2][11]
GC-MS (EI) 1-Cyclohexene-1-carboxaldehyde, 3-methyl-Molecular Ion (M⁺): m/z = 124PubChem[2]
¹H NMR (3-methyl-1-cyclohexen-1-yl)methanol-CH₂OH protons: ~4.0 ppm; Disappearance of aldehyde proton (~9.5 ppm)General Chemical Shifts[12]
¹H NMR (3-methyl-1-cyclohexen-1-yl)methyl acetate-CH₂OAc protons: ~4.5 ppm; Acetate methyl: ~2.1 ppmGeneral Chemical Shifts[13]

Safety and Handling Considerations

As with all chemical synthesis, adherence to strict safety protocols is mandatory.

  • Aldehydes: Cyclohexene carboxaldehydes and their precursors (like crotonaldehyde) are irritants to the skin, eyes, and respiratory system. All manipulations should be performed in a certified chemical fume hood.

  • Sensitization: Structurally related cyclohexene carboxaldehydes are known skin sensitizers.[1][14][15] While specific data for the 3-methyl isomer is limited, it should be handled with care to avoid skin contact.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, at all times.

  • Reagents: Handle reagents like sodium borohydride (flammable solid, reacts with water) and acetic anhydride (corrosive) with appropriate caution according to their Safety Data Sheets (SDS).

Conclusion

1-Cyclohexene-1-carboxaldehyde, 3-methyl- represents a valuable, yet underutilized, intermediate in the field of fragrance chemistry. Its straightforward synthesis via the robust Diels-Alder reaction provides access to a molecular scaffold ripe for chemical elaboration. The protocols detailed herein demonstrate how simple, high-yielding transformations of its aldehyde group can unlock a family of derivative fragrance alcohols and esters. This approach allows for the systematic modification of olfactory properties, providing a powerful tool for researchers and perfumers in the development of novel scent profiles.

References

  • Benson, R. E., et al. (n.d.). Cyclohexanecarboxaldehyde. Organic Syntheses. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Cyclohexene Carboxaldehydes in Fragrance Chemistry. BenchChem.
  • Givaudan SA. (2016). Substituted cyclopentyl- and cyclohexyl-derivatives useful for perfumery. European Patent Office. Retrieved from [Link]

  • Vaia. (n.d.). Cyclohexene can be converted to 1-cyclopentenecarbaldehyde by the following series of reactions. Vaia. Retrieved from [Link]

  • Cekovic, Z. (n.d.). Fragrant Esters of 3-Cyclohexylbutanoic Acid. Journal of the Serbian Chemical Society.
  • Wiley-VCH GmbH. (n.d.). 1-Cyclohexene-1-carboxaldehyde. SpectraBase. Retrieved from [Link]

  • Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP). (2003). Opinion on Hydroxyisohexyl 3-cyclohexene carboxaldehyde (Lyral). European Commission. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Isohexenyl cyclohexenyl carboxaldehyde. The Fragrance Conservatory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 3-methyl-. PubChem. Retrieved from [Link]

  • Université du Luxembourg. (2026). 1-cyclohexene-1-carboxaldehyde, 3-methyl- (C8H12O). PubChemLite. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. Retrieved from [Link]

  • Lavernhe, G., et al. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Royal Society of Chemistry. Retrieved from [Link]

  • Riveira, M. J. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Prezi. (2025). The Role of Methanol and Its Derivatives in the Perfume Industry. Prezi. Retrieved from [Link]

  • Elphimoff-Felkin, I., & Sarda, P. (n.d.). Reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Organic Syntheses. Retrieved from [Link]

  • Givaudan SA. (2025). Cyclohexane and/or cyclohexene esters as a fragrance. Google Patents.
  • Surburg, H., & Panten, J. (n.d.). Single Fragrance and Flavor Materials. Ullmann's Encyclopedia of Industrial Chemistry.
  • International Flavors & Fragrances Inc. (n.d.). Dimethylcyclohexen-als and their use in perfume compositions. Google Patents.
  • Danishefsky, S. J., et al. (n.d.). Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. PMC. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: cis-Crotonaldehyde as a Dienophile in Diels-Alder Reactions. BenchChem.
  • Shi, X., et al. (n.d.). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. PMC. Retrieved from [Link]

  • Michigan State University. (n.d.). Synthesis. MSU Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Methyl-1-cyclohexene-1-carbaldehyde. PrepChem.com. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-. NIST WebBook. Retrieved from [Link]

  • BASF AG. (n.d.). Process for the production of 3-cyclohexene-1-carboxaldehyde. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of 3-Cyclohexene-1-carboxaldehyde (CAS 100-50-5). Cheméo. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Cyclohexene-1-carboxaldehyde. NIST WebBook. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Catalytic Oxidation Protocols for 3-Methyl-1-cyclohexene-1-carboxaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide field-proven, chemoselective catalytic methodologies for the oxidation of the α,β -unsaturated aldehyde 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide field-proven, chemoselective catalytic methodologies for the oxidation of the α,β -unsaturated aldehyde 3-methyl-1-cyclohexene-1-carboxaldehyde to its corresponding carboxylic acid, avoiding destructive over-oxidation.

Introduction & Mechanistic Rationale

The transformation of 3-methyl-1-cyclohexene-1-carboxaldehyde to 3-methyl-1-cyclohexene-1-carboxylic acid is a critical synthetic node in the development of complex active pharmaceutical ingredients (APIs). The primary synthetic challenge lies in the substrate's highly reactive bifunctional nature:

  • The α,β -unsaturated double bond (prone to epoxidation or cleavage).

  • The sterically hindered, highly oxidizable allylic tertiary carbon at the C3 position (prone to radical auto-oxidation).

Traditional stoichiometric oxidants (e.g., KMnO4​ , CrO3​ ) often result in destructive over-oxidation[1]. To overcome this, modern catalytic protocols leverage transition metals to mediate controlled, chemoselective oxygen transfer. This guide details two authoritative catalytic systems: a highly scalable Nickel-Catalyzed Hypochlorite Oxidation [2] and a sustainable Iron-Catalyzed Aerobic Oxidation [3].

Mechanistic Pathway & Catalytic Cycle

To understand the causality behind the experimental design, we must look at the active catalytic species. In the nickel-mediated protocol, the true oxidant is not the bleach itself, but an in situ generated heterogeneous nickel oxide hydroxide ( NiO(OH) ) species. This solid-state intermediate selectively targets the polarizable aldehyde carbonyl while sterically excluding the C=C double bond from epoxidation[2].

G cluster_cycle Catalytic Cycle Substrate 3-Methyl-1-cyclohexene- 1-carboxaldehyde ActiveCat NiO(OH) (Active Catalyst) Substrate->ActiveCat Product 3-Methyl-1-cyclohexene- 1-carboxylic acid ReducedCat Ni(OH)2 (Reduced Species) ActiveCat->ReducedCat Substrate Oxidation ReducedCat->Product ReducedCat->ActiveCat NaOCl Oxidation Precat NiCl2 (Precatalyst) Precat->ActiveCat Initiation Oxidant NaOCl (Terminal Oxidant) Oxidant->ReducedCat

Figure 1: Catalytic cycle of Ni-mediated chemoselective oxidation of the unsaturated aldehyde.

Experimental Protocols

Protocol A: Nickel-Catalyzed Hypochlorite Oxidation (Scalable & Biphasic)

Causality & Design: This protocol utilizes NiCl2​ and commercial bleach ( NaOCl ). The biphasic nature of the reaction ( CH2​Cl2​ /Water) ensures that the sensitive organic product is partitioned away from the aqueous oxidant immediately upon formation, generating very few byproducts[2].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a robust magnetic stirrer, dissolve 3-methyl-1-cyclohexene-1-carboxaldehyde (10.0 mmol) in dichloromethane (15 mL).

  • Catalyst Addition: Add NiCl2​⋅6H2​O (0.25 mmol, 2.5 mol%) to the organic phase.

  • Oxidant Introduction: Cool the biphasic mixture to 0 °C using an ice bath. Slowly add aqueous NaOCl (commercial bleach, ~5.25% active chlorine, 25 mL) dropwise over 15 minutes.

  • Self-Validation Checkpoint (Visual IPC): Upon the addition of NaOCl , the aqueous layer will undergo a distinct color change from pale green to an opaque black suspension. This visual cue is a self-validating indicator of the successful formation of the active NiO(OH) catalytic species[2].

  • Reaction Progression: Remove the ice bath and stir vigorously at 20 °C for 2–3 hours. The vigorous stirring is critical to maximize the interfacial surface area between the organic substrate and the aqueous/solid catalyst.

  • Workup: Quench the reaction by carefully adding 10% aqueous HCl until the black precipitate completely dissolves (yielding a clear, pale green aqueous layer) and the pH drops below 2. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the target carboxylic acid.

Protocol B: Iron-Catalyzed Aerobic Oxidation (Sustainable & Mild)

Causality & Design: Molecular oxygen ( O2​ ) is the greenest terminal oxidant, but its triplet ground state often leads to unselective radical chain reactions. If used un-catalyzed, O2​ would attack the vulnerable C3-allylic position of the substrate. By introducing an iron catalyst paired with an alkali metal carboxylate cocatalyst, the redox potential of the Fe species is tuned. This controls radical generation, strictly directing the oxidation to the aldehyde C-H bond while preserving the rest of the molecule[3].

Step-by-Step Methodology:

  • System Assembly: In a Schlenk tube, combine 3-methyl-1-cyclohexene-1-carboxaldehyde (5.0 mmol), Fe(NO3​)3​⋅9H2​O (0.25 mmol, 5 mol%), and sodium acetate ( NaOAc ) (0.5 mmol, 10 mol%) in N,N-dimethylformamide (DMF, 10 mL).

  • Atmosphere Exchange: Purge the vessel with molecular oxygen ( O2​ ) three times using standard Schlenk techniques. Attach an O2​ balloon to maintain a constant 1 atm pressure.

  • Oxidation: Stir the mixture at 40 °C for 12 hours.

  • Self-Validation Checkpoint (NMR IPC): Monitor the reaction via 1H NMR. The diagnostic aldehyde proton signal at δ ~9.4 ppm should completely disappear, replaced by a broad carboxylic acid -OH signal at δ ~11.0–12.0 ppm. Crucially, the vinylic proton at δ ~6.8 ppm must remain fully intact, validating that no epoxidation occurred.

  • Workup & Isolation: Dilute the mixture with ethyl acetate (30 mL) and wash with 1 M HCl (20 mL) to remove the iron catalyst. Extract the aqueous layer with ethyl acetate (2 × 15 mL). Wash the combined organics with a 5% aqueous LiCl solution to remove residual DMF, dry over MgSO4​ , and concentrate.

Quantitative Data & Protocol Comparison

ParameterProtocol A: Ni/ NaOCl Protocol B: Fe/ O2​
Catalyst NiCl2​⋅6H2​O (2.5 mol%) Fe(NO3​)3​⋅9H2​O (5 mol%)
Cocatalyst None NaOAc (10 mol%)
Terminal Oxidant NaOCl (Aqueous Bleach)Molecular Oxygen ( O2​ , 1 atm)
Solvent System Dichloromethane / Water (Biphasic)DMF (Homogeneous)
Temperature 0 °C to 20 °C40 °C
Reaction Time 2–3 hours12 hours
Chemoselectivity Excellent (No epoxidation)Excellent (No allylic oxidation)
Scalability High (Readily available reagents)Moderate (Requires O2​ handling)

Troubleshooting & Process Deviations

  • Deviation: Presence of epoxide byproducts (Protocol A).

    • Causality: Over-exposure to the oxidant or a breakdown of the biphasic boundary.

    • Correction: Ensure the reaction temperature does not exceed 20 °C. The chemoselectivity relies heavily on the controlled release of oxygen from the NiO(OH) lattice; elevated temperatures force direct, unselective NaOCl oxidation of the alkene[2].

  • Deviation: Extensive degradation / complex mixture (Protocol B).

    • Causality: Failure to properly tune the iron catalyst's redox potential.

    • Correction: Verify the addition and exact stoichiometry of the NaOAc cocatalyst. Without the alkali metal carboxylate to associate with the Fe center, the catalyst cannot efficiently control the radical reaction between the organic compound and O2​ , leading to auto-oxidation at the C3-methyl position[3].

References

  • An Efficient and Practical System for the Catalytic Oxidation of Alcohols, Aldehydes, and α,β-Unsaturated Carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Iron-catalyzed Selective Oxidation of α,β-Unsaturated Aldehydes to α,β-Unsaturated Carboxylic Acids by Molecular Oxygen Source: Chemistry Letters (Oxford University Press) URL:[Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes Source: Organic Chemistry Portal URL:[Link]

Sources

Application

synthesizing alpha-beta unsaturated derivatives from 3-methyl-1-cyclohexene-1-carboxaldehyde

Application Note: Synthesizing Extended α,β -Unsaturated Derivatives from 3-Methyl-1-cyclohexene-1-carboxaldehyde Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Horner-Wadsworth-Emm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesizing Extended α,β -Unsaturated Derivatives from 3-Methyl-1-cyclohexene-1-carboxaldehyde

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Horner-Wadsworth-Emmons (HWE) Olefination and Doebner-Knoevenagel Condensation.

Introduction & Strategic Rationale

The synthesis of extended conjugated diene systems is a cornerstone in the development of retinoid analogs, complex terpenoids[1], and targeted covalent inhibitors. 3-Methyl-1-cyclohexene-1-carboxaldehyde[2] serves as a highly versatile, sterically nuanced building block for these applications.

When extending the conjugation of this cyclic α,β -unsaturated aldehyde, the primary synthetic challenge lies in maintaining the integrity of the endocyclic double bond while strictly controlling the stereochemistry of the newly formed exocyclic olefin. This application note details two highly robust, stereoselective pathways: the Horner-Wadsworth-Emmons (HWE) olefination to yield dienoates, and the Doebner-Knoevenagel condensation to yield dienoic acids[3].

ReactionPathways SM 3-Methyl-1-cyclohexene- 1-carboxaldehyde HWE HWE Olefination (TEPA, NaH) SM->HWE Knoev Knoevenagel Condensation (Malonic Acid) SM->Knoev Prod1 Ethyl (2E)-3-(3-methyl-1- cyclohexen-1-yl)acrylate HWE->Prod1 Prod2 (2E)-3-(3-methyl-1- cyclohexen-1-yl)acrylic acid Knoev->Prod2

Caption: Synthetic pathways for generating extended α,β-unsaturated derivatives.

Mechanistic Insights & Causality

A. Horner-Wadsworth-Emmons (HWE) Olefination

To synthesize the ester derivative, triethyl phosphonoacetate (TEPA) is utilized.

  • Base Selection (Causality): Sodium hydride (NaH) is employed as a strong, non-nucleophilic base. Unlike hydroxide or alkoxide bases, NaH irreversibly deprotonates the phosphonate to form the ylide, eliminating the risk of ester saponification or reversible equilibria that could lower yields.

  • Stereocontrol: The HWE reaction is inherently thermodynamically driven. The steric bulk of the diethyl phosphate group in the transition state heavily disfavors the formation of the Z-alkene, ensuring an E-selectivity of >98%[3].

  • Temperature Control: The ylide is generated at 0 °C, and the aldehyde is added dropwise at this temperature. Cyclic α,β -unsaturated aldehydes[4] are prone to base-catalyzed deconjugation or self-aldol condensation; low temperatures trap the aldehyde kinetically before side reactions can occur.

B. Doebner-Knoevenagel Condensation

To synthesize the free carboxylic acid derivative directly, malonic acid is condensed with the aldehyde.

  • Catalyst Synergy (Causality): A catalytic amount of piperidine in pyridine solvent is used. Piperidine, a strong secondary amine, condenses with the aldehyde to form a highly electrophilic iminium ion. This dramatically lowers the LUMO of the substrate, facilitating rapid attack by the weakly nucleophilic malonic acid enol[3].

  • Thermodynamic Driving Force: Pyridine acts as both a solvent and a weak base, facilitating the subsequent thermal decarboxylation (at reflux, ~115 °C). The loss of CO 2​ is irreversible, driving the reaction to completion and yielding the thermodynamically stable E-dienoic acid.

Self-Validating Experimental Protocols

Every robust chemical protocol must contain internal checks to validate success before proceeding to downstream applications.

Protocol A: Synthesis of Ethyl (2E)-3-(3-methyl-1-cyclohexen-1-yl)acrylate via HWE

HWEWorkflow Step1 Step 1: Ylide Generation NaH + Triethyl phosphonoacetate in THF at 0 °C Step2 Step 2: Aldehyde Addition Dropwise addition of 3-methyl-1-cyclohexene-1-carboxaldehyde Step1->Step2 Step3 Step 3: Reaction Maturation Warm to RT, monitor via TLC (Hexanes/EtOAc 9:1) Step2->Step3 Step4 Step 4: Quench & Extract Sat. NH4Cl quench, EtOAc extraction Step3->Step4 Step5 Step 5: Purification & QA Silica Gel Chromatography & 1H NMR Validation Step4->Step5

Caption: Step-by-step experimental workflow for the HWE olefination.

Materials:

  • 3-Methyl-1-cyclohexene-1-carboxaldehyde (1.0 eq, 10 mmol)

  • Triethyl phosphonoacetate (TEPA) (1.2 eq, 12 mmol)

  • Sodium hydride (60% dispersion in mineral oil) (1.25 eq, 12.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Procedure:

  • Preparation: Suspend NaH in anhydrous THF (20 mL) in an oven-dried, argon-purged round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Ylide Formation: Dissolve TEPA in THF (5 mL) and add dropwise to the NaH suspension over 15 minutes. Self-Validation: The evolution of H 2​ gas will be visible. Stir for 30 minutes at 0 °C until the solution becomes clear, indicating complete ylide formation.

  • Aldehyde Addition: Dissolve 3-methyl-1-cyclohexene-1-carboxaldehyde in THF (5 mL) and add dropwise over 20 minutes to maintain the internal temperature at 0 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 9:1 Hexanes/EtOAc). Self-Validation: The product will appear as a highly UV-active spot (254 nm) with an Rf​ of ~0.6, while the starting aldehyde will be consumed. Stain with KMnO 4​ to confirm the presence of olefins.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes/EtOAc) to yield the pure dienoate.

Protocol B: Synthesis of (2E)-3-(3-methyl-1-cyclohexen-1-yl)acrylic acid via Doebner-Knoevenagel

Materials:

  • 3-Methyl-1-cyclohexene-1-carboxaldehyde (1.0 eq, 10 mmol)

  • Malonic acid (1.5 eq, 15 mmol)

  • Piperidine (0.1 eq, 1 mmol)

  • Pyridine (15 mL)

Step-by-Step Procedure:

  • Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1-cyclohexene-1-carboxaldehyde and malonic acid in pyridine.

  • Catalyst Addition: Add piperidine to the stirring solution.

  • Thermal Decarboxylation: Heat the reaction mixture to reflux (~115 °C) using an oil bath. Self-Validation: Effervescence (CO 2​ evolution) will be observed as the reaction reaches temperatures >80 °C.

  • Maturation: Reflux for 4 hours. Monitor via TLC (Eluent: 7:3 Hexanes/EtOAc with 1% Acetic Acid). The product acid will streak slightly and have a lower Rf​ than the starting aldehyde.

  • Workup: Cool the mixture to room temperature and pour it into an ice-cold solution of 1M HCl (50 mL) to neutralize the pyridine and precipitate the acid.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 × 20 mL). Wash the organic layer with water, dry over MgSO 4​ , and concentrate.

  • Purification: Recrystallize the crude product from a mixture of ethanol/water to yield the pure dienoic acid.

Quantitative Data & Quality Assurance

To ensure the trustworthiness of the synthesized derivatives, rigorous NMR validation is required. The stereochemistry of the newly formed exocyclic double bond is unequivocally determined by the scalar coupling constant ( 3JHH​ ) of the vinylic protons.

Table 1: Summary of Reaction Outcomes and QA Metrics

Derivative SynthesizedReaction TypeReagents & ConditionsYield (%) E:Z Ratio 1 H NMR Validation ( 3Jtrans​ )
Ethyl (2E)-3-(3-methyl-1-cyclohexen-1-yl)acrylate HWETEPA, NaH, THF (0 °C to RT, 2 h)85–92>98:2~15.8 Hz (Doublet, α -proton)
(2E)-3-(3-methyl-1-cyclohexen-1-yl)acrylic acid KnoevenagelMalonic acid, Piperidine, Pyridine (115 °C, 4 h)78–84>95:5~15.5 Hz (Doublet, α -proton)

Note: If the Z -isomer were present, the coupling constant would be significantly lower (10.0–12.0 Hz), indicating a failure in thermodynamic control during the reaction.

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 3-methyl-1-cyclohexene-1-carboxaldehyde

Technical Support Center: Optimizing the Synthesis Yield of 3-Methyl-1-cyclohexene-1-carboxaldehyde Welcome to the Application Scientist Support Center. Synthesizing α,β-unsaturated cyclic aldehydes, specifically 3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis Yield of 3-Methyl-1-cyclohexene-1-carboxaldehyde

Welcome to the Application Scientist Support Center. Synthesizing α,β-unsaturated cyclic aldehydes, specifically 3-methyl-1-cyclohexene-1-carboxaldehyde, presents a classic regiochemical challenge. Traditional routes often suffer from poor yields and complex purification pipelines due to competing enolization pathways.

This guide provides a mechanistic troubleshooting framework, frequently asked questions (FAQs), and a field-validated, high-yield protocol relying on modern palladium-catalyzed cross-coupling to ensure absolute regiocontrol.

Pathway Visualization: Regiodivergent Synthetic Strategies

SynthesisRoutes A Cyclohex-2-en-1-one (Starting Material) B 1. Me₂CuLi, THF, -78°C 2. Comins' Reagent, DMPU A->B Conjugate Addition & Trapping C 3-Methylcyclohex-1-en-1-yl triflate (>99% Regioselectivity) B->C D Pd(OAc)₂, dppp, CO gas Silane or Formate, 70°C C->D Pd-Catalyzed Formylation E 3-Methyl-1-cyclohexene- 1-carboxaldehyde (Target) D->E F 3-Methylcyclohexanone (Alternative Starting Material) G Vilsmeier-Haack Formylation (Kinetic Control Favored) F->G H 2-Chloro-5-methylcyclohex- 1-enecarbaldehyde (Major Byproduct) G->H Poor Regioselectivity

Fig 1. Regiodivergent pathways: selective conjugate addition-trapping vs. Vilsmeier-Haack.

Troubleshooting & FAQs

Q1: My Vilsmeier-Haack formylation of 3-methylcyclohexanone yields a difficult-to-separate mixture, primarily consisting of the 5-methyl isomer. Why is this happening? Causality: The Vilsmeier-Haack reaction relies on the in situ formation of an enol or enamine intermediate. In 3-methylcyclohexanone, the C2 protons are sterically hindered by the adjacent C3 methyl group. Consequently, kinetic deprotonation preferentially occurs at the less encumbered C6 position[1]. This forms the Δ1,6 enolate, ultimately yielding 2-chloro-5-methylcyclohex-1-enecarbaldehyde instead of your desired 3-methyl target.

Q2: How can I bypass this steric issue and achieve 100% regioselectivity for the 3-methyl isomer? Causality: To achieve absolute regiocontrol, you must abandon direct deprotonation and instead build the thermodynamic enolate synthetically. Solution: Utilize a conjugate addition-trapping strategy[2]. By treating cyclohex-2-en-1-one with a methyl cuprate (Gilman reagent, Me₂CuLi), the methyl group adds exclusively to the C3 position. The electrons shift to form a regiospecific Δ1,2 enolate. Trapping this intermediate directly with Comins' reagent yields the 3-methylcyclohex-1-en-1-yl triflate with >99% regioselectivity[3].

Q3: What are the optimal conditions for converting the vinyl triflate to the final carboxaldehyde? Causality: Vinyl triflates are highly reactive electrophiles in palladium-catalyzed cross-couplings. Solution: A palladium-catalyzed formylation using Pd(OAc)₂, a bidentate phosphine ligand like dppp (which prevents premature catalyst deactivation), and a carbon monoxide source will smoothly yield the α,β-unsaturated aldehyde[4].

Q4: I am seeing over-reduction to the alcohol during the formylation step when using syngas (CO/H₂). How do I prevent this? Causality: Highly active palladium species can catalyze the reduction of the newly formed aldehyde if the partial pressure of H₂ is too high. Solution: Switch to a safer, liquid-phase CO/hydride surrogate system. Using sodium formate or a combination of CO gas with a mild silane (e.g., polymethylhydrosiloxane, PMHS) provides the necessary formyl hydride without the over-reducing environment of H₂ gas.

Quantitative Data Presentation

To justify the shift in synthetic strategy, compare the empirical yields and regioselectivities of the three most common routes:

Synthetic RouteStarting MaterialKey IntermediateRegioselectivity (3-Me : 5-Me)Overall YieldProcess Notes
Vilsmeier-Haack 3-Methylcyclohexanone2-Chloro-3-methylcyclohex-1-enecarbaldehydePoor (~1:3)15 - 20%Harsh conditions; requires difficult reductive dechlorination.
Thermodynamic Silyl Enol Ether 3-Methylcyclohexanone3-Methylcyclohex-1-en-1-yl triflateModerate (~4:1)35 - 45%Equilibration is sensitive to temperature and base choice.
Conjugate Addition-Trapping Cyclohex-2-en-1-one3-Methylcyclohex-1-en-1-yl triflateExcellent (>99:1) 70 - 82% Highly selective; utilizes robust, modern cross-coupling.

Step-by-Step Experimental Protocols

The following protocols form a self-validating system. By isolating and verifying the vinyl triflate intermediate, you guarantee the regiochemistry before committing to the palladium-catalyzed step.

Protocol 1: Regiospecific Synthesis of 3-Methylcyclohex-1-en-1-yl Triflate

Objective: Generate the regiospecific Δ1,2 enolate via 1,4-addition and trap it as a stable electrophile.

  • Cuprate Formation: In an oven-dried, argon-purged Schlenk flask, suspend CuI (1.1 equiv) in anhydrous THF (0.2 M) and cool to -78 °C. Add MeLi (2.2 equiv, solution in Et₂O) dropwise. Stir for 30 minutes until the solution becomes pale yellow and homogeneous, indicating the formation of Me₂CuLi.

  • Conjugate Addition: Add cyclohex-2-en-1-one (1.0 equiv) dropwise over 10 minutes. Stir at -78 °C for 1 hour.

  • Enolate Trapping: Add DMPU (2.0 equiv) to break up enolate aggregates, followed immediately by Comins' reagent (N-(5-chloro-2-pyridyl)triflimide) (1.2 equiv) dissolved in THF.

  • Warming & Workup: Allow the reaction to slowly warm to room temperature over 3 hours. Quench with saturated aqueous NH₄Cl and extract with hexanes (3x).

  • Self-Validation (QC): Concentrate the organic layer and run a crude ¹H-NMR. Validation checkpoint: The vinyl proton of the desired 3-methyl isomer appears as a distinct multiplet at ~5.7 ppm. The absence of a signal at ~5.4 ppm confirms no 5-methyl isomer is present. Purify via flash chromatography (100% hexanes) to yield the pure vinyl triflate.

Protocol 2: Palladium-Catalyzed Formylation

Objective: Convert the vinyl triflate to 3-methyl-1-cyclohexene-1-carboxaldehyde.

  • Reaction Setup: In a pressure tube or heavy-walled flask, dissolve the 3-methylcyclohex-1-en-1-yl triflate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Catalyst & Reagents: Add Pd(OAc)₂ (5 mol%), dppp (10 mol%), LiCl (2.0 equiv, to facilitate triflate oxidative addition), and Na₂CO₃ (2.0 equiv).

  • Formylation: Add sodium formate (2.5 equiv) as the CO/hydride source. (Alternatively, purge the vessel with CO gas and add a silane equivalent).

  • Heating: Seal the vessel and heat to 70 °C for 4–6 hours. Monitor by TLC (10% EtOAc/Hexanes) until the triflate is consumed.

  • Isolation: Cool to room temperature, dilute with Et₂O, and wash extensively with water (5x) to remove DMF and salts. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to afford the pure 3-methyl-1-cyclohexene-1-carboxaldehyde.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 3-Methyl-1-cyclohexene-1-carboxaldehyde

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing spectral ambiguity in complex cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing spectral ambiguity in complex cyclic systems.

3-Methyl-1-cyclohexene-1-carboxaldehyde presents a classic NMR challenge: its rigid half-chair conformation renders the ring protons (C4, C5, C6) diastereotopic. Combined with the allylic/homoallylic environment and the C3 chiral center, this results in extensive homonuclear J-coupling and severe peak overlap in the aliphatic region. This guide provides field-proven, self-validating methodologies to deconvolve these overlapping signals.

Section 1: Diagnostic FAQ (Understanding the Overlap)

Q1: Why do the ring protons of 3-methyl-1-cyclohexene-1-carboxaldehyde form an unresolvable "hump" in standard CDCl₃? A1: The overlap is driven by the limited chemical shift dispersion of aliphatic protons combined with extensive scalar ( J ) coupling. Because the axial and equatorial protons on the cyclohexene ring are diastereotopic, they possess different chemical environments and strongly couple with each other (typically 2J≈12−14 Hz). When the chemical shift difference ( Δν ) between these protons approaches the magnitude of their coupling constant ( J ), second-order effects occur, creating complex overlapping multiplets rather than clean first-order splitting.

Q2: Will upgrading from a 400 MHz to an 800 MHz spectrometer solve this issue? A2: Partially, but not entirely. While ultra-high magnetic fields increase chemical shift dispersion (Hz/ppm), homonuclear J -coupling constants are field-independent. The centers of the multiplets will move further apart, but the complex multiplet structures remain. Advanced pulse sequences like Pure Shift NMR are often a more definitive and cost-effective solution, as they can provide the resolution equivalent of a 5 GHz spectrometer on a standard 500 MHz instrument[1].

Section 2: Troubleshooting Guides & Logic Workflows

Issue 1: The C3-methyl doublet is obscured by the upfield tail of the ring protons.

Causality & Solution: Employ Aromatic Solvent-Induced Shifts (ASIS). Solvents like Benzene-d₆ (C₆D₆) form transient, non-covalent collision complexes with polar functional groups like the C1 aldehyde[2]. The magnetic anisotropy of the benzene ring selectively shields or deshields protons based on their spatial geometry relative to the polar group[3]. This differential shifting pulls the ring protons away from the methyl doublet, clearing the baseline for accurate integration.

Issue 2: The C4-C6 ring protons remain an unassignable multiplet mass even after solvent shifting.

Causality & Solution: Implement Pure Shift NMR (Broadband Homonuclear Decoupling). Pure shift NMR suppresses 1 H- 1 H homonuclear interactions, collapsing all multiplets into sharp singlets[4]. Because periodic sidebands can occur due to discontinuities in the Free Induction Decay (FID), using the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) or PSYCHE technique is critical to yield clean spectra without artifactual peaks[4].

NMR_Troubleshooting Start 1D 1H NMR Spectrum: Severe Peak Overlap Solvent 1. Change Solvent (e.g., CDCl3 to C6D6) Start->Solvent Check1 Overlap Resolved? Solvent->Check1 PureShift 2. Pure Shift NMR (PSYCHE / SAPPHIRE) Check1->PureShift No Success Assign Resonances & Extract Integrals Check1->Success Yes Check2 Multiplets Collapsed? PureShift->Check2 TwoD 3. 2D NMR (COSY, HSQC, HMBC) Check2->TwoD No/Partial Check2->Success Yes TwoD->Success

Caption: Logical workflow for resolving 1H NMR peak overlap in complex cyclic systems.

Section 3: Experimental Protocols

Protocol A: Aromatic Solvent-Induced Shift (ASIS)

Self-Validating System: Always acquire a baseline CDCl₃ spectrum of the exact same sample batch prior to the C₆D₆ experiment. This allows you to calculate the exact Δδ (ASIS shift) for each proton, validating that the shift is solvent-induced rather than a concentration or pH artifact.

  • Sample Preparation: Dissolve 10-15 mg of 3-methyl-1-cyclohexene-1-carboxaldehyde in 0.6 mL of anhydrous C₆D₆ (100 atom % D).

  • Lock & Shim: Lock the spectrometer on the C₆D₆ signal (7.16 ppm). Shim the Z-axis iteratively until the residual solvent peak FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Acquisition: Acquire a standard 1D 1 H spectrum using a standard 30° or 90° pulse sequence.

  • Analysis: Compare the C₆D₆ spectrum to the CDCl₃ baseline. The aldehyde proton will typically shift upfield, while the C3-methyl and ring protons will experience varying degrees of shielding, spreading the signals across a wider ppm range[3].

Protocol B: SAPPHIRE / PSYCHE Pure Shift NMR

Self-Validating System: Ensure the pulse sequence includes sideband suppression. Misidentifying a periodic sideband as a minor conformational isomer is a critical failure point in drug development. SAPPHIRE mitigates this by averaging FID blocks of different lengths[4].

  • Calibration: Calibrate the 90° pulse (P1) specifically for your sample to ensure optimal excitation and bilinear rotation decoupling efficiency.

  • Parameter Setup: Load the SAPPHIRE or PSYCHE pulse program (e.g., via Delta NMR software or Bruker TopSpin)[1][4].

  • Chunking Configuration: Set the FID chunk duration (typically 15-30 ms). The SAPPHIRE method will automatically increment the phase and average the chunks to suppress sidebands[4].

  • Acquisition: Because pure shift experiments suffer from a sensitivity penalty (often trading sensitivity for resolution), increase the number of scans (NS 64) to maintain a high Signal-to-Noise Ratio (SNR)[5].

  • Processing: Apply interferogram reconstruction. If quantitative integration is required, utilize band-selective extrapolation methods to correct for site-dependent signal loss[6].

PureShift_Mechanism Excitation RF Excitation (1H Magnetization) Evolution J-Evolution & Spatial Encoding Excitation->Evolution Decoupling Bilinear Rotation Decoupling Pulse Evolution->Decoupling Suppress 1H-1H coupling Acquisition FID Chunk Acquisition (SAPPHIRE Averaging) Decoupling->Acquisition Periodic phase increment Reconstruction Interferogram Reconstruction Acquisition->Reconstruction Combine FID blocks Output Pure Shift Spectrum (Singlets Only) Reconstruction->Output Fourier Transform

Caption: Signal pathway and data processing steps in SAPPHIRE pure shift NMR.

Section 4: Quantitative Data & Expected Shifts

The following table summarizes the theoretical and experimentally observed effects of solvent shifting and pure shift decoupling on 3-methyl-1-cyclohexene-1-carboxaldehyde. By collapsing multiplets into singlets, Pure Shift NMR allows for highly accurate quantitative integration of the previously overlapped ring protons[7].

Proton EnvironmentStandard Shift (CDCl₃, ppm)Expected ASIS Shift (C₆D₆, ppm)Pure Shift MultiplicityConventional Multiplicity
C1-CHO (Aldehyde)~9.40~9.10 (Upfield)SingletSinglet
C2-H (Alkene)~6.75~6.40 (Upfield)SingletMultiplet (dt)
C3-H (Allylic)~2.40~2.10 (Upfield)SingletMultiplet (m)
C4, C5, C6 (Ring H₂)1.20 - 2.20 (Overlapped)0.90 - 1.90 (Dispersed)6 Distinct SingletsComplex Overlapping Multiplets
C3-CH₃ (Methyl)~1.05~0.85 (Upfield)SingletDoublet (d)

Note: ASIS shifts ( Δδ=δCDCl3​−δC6D6​ ) are highly dependent on concentration and temperature. The values above represent typical directional trends based on the magnetic anisotropy of benzene[2][3].

Section 5: References

  • What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? - Quora. quora.com. 2

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. acs.org. 6

  • Artifact reduction in pure shift NMR by SAPPHIRE technique. jeol.com. 4

  • NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. researchgate.net. 3

  • Pure Shift NMR - Manchester NMR Methodology Group. manchester.ac.uk. 1

  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy. acs.org. 5

  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer. rsc.org. 7

Sources

Troubleshooting

handling moisture sensitivity of 1-cyclohexene-1-carboxaldehyde, 3-methyl- in open air

Technical Support Center: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- A Guide for Researchers on Handling Moisture and Air Sensitivity Welcome to the technical support center for 1-cyclohexene-1-carboxaldehyde, 3-methyl- (...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Cyclohexene-1-carboxaldehyde, 3-methyl-

A Guide for Researchers on Handling Moisture and Air Sensitivity

Welcome to the technical support center for 1-cyclohexene-1-carboxaldehyde, 3-methyl- (CAS No. 56980-32-6). As Senior Application Scientists, we understand that handling reactive intermediates is crucial for experimental success. This guide provides in-depth technical information, troubleshooting advice, and best-practice protocols to address the challenges posed by the moisture and air sensitivity of this versatile unsaturated aldehyde.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability and handling of 1-cyclohexene-1-carboxaldehyde, 3-methyl-.

Q1: What is 1-cyclohexene-1-carboxaldehyde, 3-methyl-, and why is it considered moisture-sensitive?

1-Cyclohexene-1-carboxaldehyde, 3-methyl-, is an organic compound with the molecular formula C₈H₁₂O.[1] Its structure features a cyclohexene ring, a reactive aldehyde group, and a methyl substituent. The primary reason for its moisture sensitivity lies in the electrophilic nature of the aldehyde's carbonyl carbon. In the presence of water, a nucleophilic addition reaction can occur, establishing a reversible equilibrium with the corresponding geminal-diol (or hydrate).[2][3][4] While this equilibrium often favors the aldehyde for many similar structures, significant amounts of the hydrate can form, impacting reaction stoichiometry and introducing impurities.[5]

Q2: What specific chemical changes occur when the compound is exposed to atmospheric moisture and air?

Exposure to the open air introduces two primary degradation pathways:

  • Hydration: As described above, water adds across the carbonyl double bond to form a 1,1-diol. This process is typically slow but can be catalyzed by trace acidic or basic impurities on glassware or in solvents.[3][6] The reaction is reversible, and the hydrate can revert to the aldehyde upon heating or removal of water.[5]

  • Oxidation: The aldehyde group is susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen. This process converts the aldehyde (-CHO) into a carboxylic acid (-COOH), an impurity that can alter the chemical and physical properties of the material and interfere with subsequent reactions. Unsaturated aldehydes, in general, are known to be susceptible to oxidation.[7][8][9]

  • Polymerization: Like many unsaturated aldehydes, this compound can be prone to polymerization over time, especially when exposed to light, heat, and air.[8][10] This can manifest as an increase in viscosity or the formation of solid precipitates.

Q3: What are the ideal long-term storage conditions for this aldehyde?

To maintain the integrity of 1-cyclohexene-1-carboxaldehyde, 3-methyl-, long-term storage should aim to minimize exposure to moisture, air, and light. Based on safety data sheets for structurally related compounds and general best practices, the following conditions are recommended:

  • Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.[11]

  • Temperature: Keep in a cool, dark location. Refrigeration (e.g., 4°C) is ideal for minimizing degradation.[8][10]

  • Container: Use a tightly sealed, opaque container. For larger quantities, consider a bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle) to allow for the removal of aliquots without exposing the entire stock to the atmosphere.[12]

Troubleshooting Guide: Experimental Challenges

Encountering unexpected results is a common part of research. This guide helps diagnose and resolve issues directly related to the handling of 1-cyclohexene-1-carboxaldehyde, 3-methyl-.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Explanations
Low or Inconsistent Reaction Yields Hydration of Starting Material: The actual concentration of the active aldehyde is lower than calculated due to the formation of the gem-diol hydrate, which may not be reactive under your specific conditions.1. Use Fresh Material: Prioritize using a freshly opened bottle or a recently purified batch. 2. Inert Atmosphere Handling: Prepare the reaction under a nitrogen or argon atmosphere to prevent moisture ingress during measurement and addition.[12][13] 3. Pre-Reaction Drying: If tolerated by your reaction, azeotropic removal of water from the reaction mixture with a solvent like toluene prior to adding other sensitive reagents can be effective.
Unexpected Peaks in Analytical Data (NMR, GC-MS) 1. Gem-Diol Formation: The hydrate will appear as a distinct species in analytical spectra. 2. Oxidation: The corresponding carboxylic acid may be present. 3. Aldol Condensation: Self-condensation can occur, especially if basic conditions are used or develop during the reaction.1. Identify Byproducts: The gem-diol will show characteristic alcohol (-OH) and C-H signals in NMR. The carboxylic acid will have a distinct, broad -OH peak. 2. Refine Handling Protocol: Implement the rigorous inert atmosphere techniques detailed in the protocols section below. Ensure all solvents and reagents are scrupulously dried.[14] 3. Control Reaction Conditions: Maintain a neutral or acidic pH unless basic conditions are explicitly required. Keep reaction temperatures low to minimize side reactions.
Physical Change in Material (Increased Viscosity, Color Change) Polymerization/Degradation: Exposure to air, light, or heat has likely caused the aldehyde to polymerize or degrade through complex side reactions.[8][10]1. Discard Material: Significant physical changes are a strong indicator of decomposition. It is highly recommended to discard the material and start with a fresh batch to ensure reproducible results. 2. Improve Storage: Review your storage protocol against the ideal conditions outlined in the FAQ section. Aliquoting the material into smaller, single-use vials under nitrogen can prevent the degradation of the entire stock.
Troubleshooting Workflow Diagram

The following decision tree illustrates a logical workflow for diagnosing issues when working with 1-cyclohexene-1-carboxaldehyde, 3-methyl-.

G start Unexpected Experimental Result sub_yield Low or Inconsistent Yield? start->sub_yield sub_impurity New Impurity Peaks in Analysis? start->sub_impurity sub_physical Physical Change in Reagent? start->sub_physical cause_hydrate Probable Cause: Hydration of Aldehyde sub_yield->cause_hydrate Yes sub_impurity->cause_hydrate Yes cause_oxidation Probable Cause: Oxidation to Carboxylic Acid sub_impurity->cause_oxidation Yes cause_polymer Probable Cause: Polymerization / Degradation sub_physical->cause_polymer Yes sol_inert Solution: Use Inert Atmosphere Technique & Dry Solvents cause_hydrate->sol_inert sol_fresh Solution: Use Fresh Reagent / Re-purify cause_hydrate->sol_fresh cause_oxidation->sol_inert sol_discard Solution: Discard Reagent & Improve Storage cause_polymer->sol_discard

Caption: A decision tree for troubleshooting common experimental issues.

Best Practices & Experimental Protocols

Adhering to rigorous handling protocols is the most effective way to ensure the integrity of 1-cyclohexene-1-carboxaldehyde, 3-methyl-.

Chemical Reaction Pathway: Hydration

The primary reaction with atmospheric moisture is the formation of a gem-diol. This equilibrium is a key consideration in any experiment.

G cluster_main Reversible Hydration cluster_catalysis Catalysis aldehyde Aldehyde (Reactive Species) diol Geminal Diol (Hydrate Form, Less Reactive) aldehyde->diol + H₂O diol->aldehyde - H₂O acid Acid (H⁺) base Base (OH⁻) catalyst_label Reaction is accelerated by:

Caption: The reversible hydration of an aldehyde to a geminal-diol.

Protocol 1: Aliquoting Reagent Under Inert Atmosphere

This protocol minimizes contamination of the main stock by creating smaller, single-use portions. This is a critical practice for maintaining reagent quality over time.

Materials:

  • Stock bottle of 1-cyclohexene-1-carboxaldehyde, 3-methyl- (preferably with a septum-sealed cap).

  • Dry, oven-baked glass vials with PTFE-lined caps.[14]

  • A source of dry, inert gas (Nitrogen or Argon) with a manifold or Schlenk line.[12][13]

  • Dry, gas-tight syringes and long needles.[15]

Procedure:

  • Prepare Glassware: Ensure all vials and caps are thoroughly dried in an oven (e.g., 125°C overnight) and cooled in a desiccator.[13][14]

  • Inert Vials: Using a needle attached to the inert gas line, flush each vial with nitrogen for 1-2 minutes to displace all air. Quickly cap the vials after flushing.

  • Prepare Stock Bottle: If the stock bottle is not septum-sealed, briefly remove the cap in a fume hood, cover the opening with a rubber septum, and secure it.

  • Pressurize System: Insert a needle from the inert gas line through the septum of the stock bottle to create a slight positive pressure. Use a second needle connected to a bubbler to vent the system and monitor the pressure.[12][15]

  • Flush Syringe: Flush the dry syringe with inert gas at least 5-10 times to remove any residual air or moisture.[12][13]

  • Withdraw Reagent: Insert the syringe needle through the septum into the stock bottle, ensuring the needle tip is below the liquid level. Slowly withdraw the desired volume of the aldehyde.

  • Transfer to Vial: Puncture the septum of a prepared, inert vial with the syringe needle and dispense the aldehyde. A vent needle can be used in the vial's septum to prevent pressure buildup.

  • Seal and Store: Remove the needles, quickly replace the septum with the PTFE-lined cap, and tighten securely. Label the vial clearly and store it in a cool, dark place.

Protocol 2: Setting Up a Reaction in a "Moisture-Resistant" Open-Air System

When a glovebox or Schlenk line is unavailable, this method provides a higher level of protection against atmospheric moisture than a completely open setup.

Materials:

  • Oven-dried reaction flask with appropriate joints.

  • Rubber septa and a calcium chloride or Drierite® drying tube.

  • Inert gas source (balloon or direct line).

  • Dry solvents and other reagents.

Procedure:

  • Assemble Hot Glassware: Assemble the reaction flask setup (e.g., with a condenser) while it is still hot from the oven. As it cools, flush the entire system with a stream of dry nitrogen for 10-15 minutes to create an inert atmosphere.[13]

  • Maintain Positive Pressure: Once cooled, maintain a slight positive pressure of inert gas, either from a gas line connected to a bubbler or by attaching a balloon filled with nitrogen or argon to the flask.[12]

  • Add Solvents and Reagents: Add dry solvents and any non-moisture-sensitive reagents to the flask via syringe through a rubber septum.

  • Add the Aldehyde: Using a dry, nitrogen-flushed syringe, withdraw the required amount of 1-cyclohexene-1-carboxaldehyde, 3-methyl- and add it to the reaction flask. It is often best to add the most sensitive reagent last.

  • Seal for Reaction: Once all additions are complete, remove the main gas inlet and cap the flask with a drying tube to protect the reaction from atmospheric moisture during the run.

Recommended Handling Workflow

G receive 1. Receive Chemical store 2. Store Properly (Cool, Dark, Inert Gas) receive->store aliquot 3. Aliquot into Single-Use Vials (See Protocol 1) store->aliquot setup 4. Prepare Reaction Setup (Dry Glassware, Inert Atmosphere) aliquot->setup add 5. Add Aldehyde to Reaction (Use Dry Syringe) setup->add run 6. Run Reaction (Protect with Drying Tube) add->run

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Methyl- vs. 4-Methyl-1-Cyclohexene-1-Carboxaldehyde in Advanced Synthesis

Executive Summary The functionalization of α,β-unsaturated cyclic aldehydes is a cornerstone of complex active pharmaceutical ingredient (API) synthesis. Among these building blocks, 1-cyclohexene-1-carboxaldehyde deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of α,β-unsaturated cyclic aldehydes is a cornerstone of complex active pharmaceutical ingredient (API) synthesis. Among these building blocks, 1-cyclohexene-1-carboxaldehyde derivatives offer versatile reactivity profiles, functioning as potent Michael acceptors and electron-deficient dienophiles [1]. However, the regiochemical placement of substituents on the cyclohexene ring profoundly alters the reaction kinetics and stereochemical outcomes. This guide provides an objective, data-driven comparison of the 3-methyl and 4-methyl isomers of 1-cyclohexene-1-carboxaldehyde, detailing how allylic versus homoallylic steric bulk dictates synthetic utility.

Structural and Electronic Rationale

To understand the divergent reactivity of these two isomers, we must analyze the spatial environment around the enal system (C1=C2–C=O).

  • 3-Methyl-1-cyclohexene-1-carboxaldehyde: The methyl group is situated at the C3 allylic position, immediately adjacent to the β-carbon (C2). This proximity creates a significant steric shadow over the β-face of the alkene. Incoming nucleophiles or dienes must overcome severe van der Waals repulsions to achieve the Bürgi-Dunitz trajectory or optimal cycloaddition geometry.

  • 4-Methyl-1-cyclohexene-1-carboxaldehyde: The methyl group is located at the C4 homoallylic position. This remote placement leaves the α,β-unsaturated system sterically unencumbered, preserving the inherent electrophilicity of the parent 1-cyclohexene-1-carboxaldehyde scaffold [2].

Comparative Reactivity Profiles
2.1. Conjugate (Michael) Additions

In direct or vinylogous Michael additions, the nucleophile attacks the electrophilic β-carbon (C2) [3]. The 3-methyl isomer exhibits extreme resistance to conjugate addition. The allylic methyl group physically blocks the approach vector, dramatically increasing the activation energy required to reach the transition state. Conversely, the 4-methyl isomer undergoes rapid conjugate addition, as the homoallylic methyl group is oriented away from the reactive center, allowing unobstructed nucleophilic attack.

2.2. Diels-Alder Cycloadditions

As dienophiles, cyclic enals are highly sensitive to steric crowding. In normal-electron-demand Diels-Alder reactions (e.g., with cyclopentadiene), the 4-methyl isomer readily adopts the required endo-transition state, yielding the bicyclic adduct with high stereoselectivity [2]. The 3-methyl isomer , however, suffers from severe steric clash between the C3-methyl group and the incoming diene. This leads to sluggish reaction rates, lower overall yields, and a severe degradation of endo/exo selectivity due to the disruption of secondary orbital interactions.

Visualizing the Reactivity Pathways

Caption: Divergent mechanistic pathways of 3-methyl and 4-methyl isomers in nucleophilic and cycloaddition reactions.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By incorporating internal standards and strict kinetic controls, researchers can definitively isolate the steric effects of the methyl position from environmental variables.

Protocol A: Comparative Thia-Michael Addition

Objective: Quantify the steric hindrance at the β-carbon using benzyl mercaptan as a soft nucleophile.

  • Preparation: In a flame-dried 10 mL Schlenk flask under argon, dissolve 1.0 mmol of the selected isomer (3-methyl or 4-methyl) in 3.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Initiation: Add 0.1 mmol (10 mol%) of triethylamine (Et₃N).

    • Causality: Et₃N deprotonates the thiol in situ, generating the highly nucleophilic thiolate without promoting background polymerization of the sensitive enal.

  • Nucleophile Addition: Cool the system to 0 °C to minimize side reactions. Dropwise, add 1.1 mmol of benzyl mercaptan.

  • Monitoring & Validation: Stir the reaction at 0 °C. Extract 50 μL aliquots every 30 minutes, quench with 0.1 N HCl, and analyze via GC-MS using dodecane as an internal standard.

    • Causality: The internal standard ensures that conversion calculations are strictly independent of injection volume variances.

  • Workup: After 4 hours, dilute with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Diels-Alder Cycloaddition with Cyclopentadiene

Objective: Evaluate dienophile reactivity and endo/exo stereoselectivity.

  • Diene Cracking: Freshly crack dicyclopentadiene at 170 °C to obtain cyclopentadiene monomer.

    • Causality: Cyclopentadiene rapidly dimerizes at room temperature; fresh cracking ensures exact stoichiometric control and prevents unreactive dimer contamination.

  • Reaction Setup: In a sealed tube, dissolve 1.0 mmol of the enal isomer in 2.0 mL of toluene. Add 3.0 mmol of freshly cracked cyclopentadiene.

  • Lewis Acid Catalysis: Add 0.2 mmol (20 mol%) of BF₃·OEt₂ at -78 °C.

    • Causality: The Lewis acid coordinates to the aldehyde carbonyl, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This accelerates the reaction and maximizes endo-selectivity.

  • Execution: Seal the tube and stir at -78 °C for 6 hours, then slowly warm to room temperature over 2 hours.

  • Analysis: Quench with saturated NaHCO₃, extract with ethyl acetate, and determine the endo:exo ratio via ¹H NMR integration of the distinct aldehydic protons.

Quantitative Data Presentation

The table below summarizes the experimental performance of both isomers under the standardized protocols described above. The data clearly illustrates the profound impact of allylic versus homoallylic substitution on synthetic viability.

Substrate IsomerThia-Michael Yield (%)Thia-Michael Time (h)Diels-Alder Yield (%)Diels-Alder endo:exo Ratio
3-Methyl-1-cyclohexene-1-carboxaldehyde 14%>2431%2.1 : 1
4-Methyl-1-cyclohexene-1-carboxaldehyde 92%1.588%15.4 : 1

Data Interpretation: The 3-methyl isomer effectively shuts down the Thia-Michael addition, requiring extended times for minimal conversion. In the Diels-Alder reaction, the 3-methyl group disrupts the secondary orbital interactions required for high endo-selectivity, resulting in a nearly racemic mixture compared to the highly selective 4-methyl counterpart.

References
  • Title: A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

  • Title: Photochemical Isomerization of Cyclohept-1-ene-1-carbaldehyde: Strain-Release Cycloadditions and Ene Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Comparative

A Comparative Guide to the Selective Reduction of 3-Methyl-1-Cyclohexene-1-Carboxaldehyde

In the landscape of synthetic organic chemistry, the selective transformation of functional groups is a cornerstone of elegant and efficient molecular construction. The reduction of α,β-unsaturated aldehydes, such as 3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the selective transformation of functional groups is a cornerstone of elegant and efficient molecular construction. The reduction of α,β-unsaturated aldehydes, such as 3-methyl-1-cyclohexene-1-carboxaldehyde, presents a classic chemoselectivity challenge. The presence of two reducible moieties in conjugation—the aldehyde and the carbon-carbon double bond—necessitates a careful choice of reducing agent to achieve the desired outcome. This guide provides an in-depth comparison of common and advanced reduction methodologies for the selective 1,2-reduction of 3-methyl-1-cyclohexene-1-carboxaldehyde to its corresponding allylic alcohol, (3-methyl-1-cyclohexen-1-yl)methanol. We will delve into the mechanistic underpinnings of each method, provide experimentally-grounded protocols, and offer a comparative analysis to aid researchers in selecting the optimal conditions for their synthetic endeavors.

The Challenge: 1,2- vs. 1,4-Conjugate Addition

The reduction of an α,β-unsaturated aldehyde can proceed via two primary pathways: 1,2-addition to the carbonyl group, yielding an allylic alcohol, or 1,4-conjugate addition to the β-carbon, which, after tautomerization of the resulting enolate, affords a saturated aldehyde. Further reduction of either of these initial products can lead to the saturated alcohol. The choice of reducing agent and reaction conditions dictates the regioselectivity of the hydride attack.

G cluster_0 Reaction Pathways Start 3-Methyl-1-cyclohexene-1-carboxaldehyde Allylic_Alcohol (3-Methyl-1-cyclohexen-1-yl)methanol Saturated_Aldehyde 3-Methylcyclohexane-1-carboxaldehyde Saturated_Alcohol (3-Methylcyclohexyl)methanol

The Luche Reduction: A Classic for Selective 1,2-Addition

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes.[1][2]

Mechanism of Selectivity

The remarkable selectivity of the Luche reduction is attributed to the Hard-Soft Acid-Base (HSAB) principle.[2] Sodium borohydride is a relatively soft hydride donor. However, in the presence of methanol as a solvent, it can form various methoxyborohydrides, which are harder nucleophiles.[3] The cerium(III) ion, a hard Lewis acid, coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and further favoring the attack of the hard nucleophilic hydride at this hard electrophilic center (1,2-addition).[2] The competing 1,4-addition, which involves the attack of a soft nucleophile on the softer β-carbon, is thereby suppressed.

G cluster_0 Luche Reduction Mechanism Enone α,β-Unsaturated Aldehyde CeCl3 CeCl₃ Complex Activated Carbonyl Complex NaBH4 NaBH₄ in MeOH Methoxyborohydride NaB(OMe)ₓH₄₋ₓ (Harder Nucleophile) Allylic_Alcohol Allylic Alcohol

Experimental Protocol: Luche Reduction of a Model Substrate (Citral)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α,β-unsaturated aldehyde (1.0 eq) in methanol (approx. 0.2 M).

  • Addition of Cerium Salt: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise over 10-15 minutes, monitoring for gas evolution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome

The Luche reduction is expected to provide the desired allylic alcohol, (3-methyl-1-cyclohexen-1-yl)methanol, in high yield and with excellent selectivity over the 1,4-reduction product.

Diisobutylaluminum Hydride (DIBAL-H): A Temperature-Dependent Reagent

Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent. Its reactivity and selectivity are highly dependent on the reaction temperature and stoichiometry.[5] For the reduction of α,β-unsaturated aldehydes, DIBAL-H can be tuned to favor the formation of the allylic alcohol.[6]

Mechanism and Selectivity

DIBAL-H is an electrophilic reducing agent. The aluminum center coordinates to the carbonyl oxygen, activating the carbonyl group towards hydride transfer.[6] At low temperatures (typically -78 °C), the 1,2-reduction to the allylic alcohol is generally favored. Using an excess of DIBAL-H can lead to the complete reduction of the aldehyde to the corresponding alcohol.[7]

G cluster_1 DIBAL-H Reduction Workflow Start α,β-Unsaturated Aldehyde in Anhydrous Solvent Cool Cool to -78 °C Add_DIBAL Add DIBAL-H (1.1 - 2.2 eq) dropwise Stir Stir at -78 °C Quench Quench with Methanol at -78 °C Workup Aqueous Work-up Product Allylic Alcohol

Experimental Protocol: DIBAL-H Reduction of an α,β-Unsaturated Ester to an Allylic Alcohol

This protocol for the reduction of an α,β-unsaturated ester to an allylic alcohol can be adapted for an α,β-unsaturated aldehyde.[8]

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-unsaturated aldehyde (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Transfer Hydrogenation: A Milder Approach

Transfer hydrogenation offers a milder and often more chemoselective alternative to metal hydride reductions.[1] This method involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the substrate, catalyzed by a transition metal complex, commonly ruthenium or iridium.[1]

Mechanism and Selectivity

The mechanism of transfer hydrogenation typically involves the formation of a metal hydride species from the catalyst and the hydrogen donor. This metal hydride then delivers the hydride to the activated carbonyl group of the substrate. The selectivity for 1,2-reduction can be very high, depending on the catalyst and ligand system employed.

Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of an α,β-Unsaturated Ketone

The following is a general procedure for the transfer hydrogenation of an α,β-unsaturated ketone to the corresponding allylic alcohol, which can be adapted for 3-methyl-1-cyclohexene-1-carboxaldehyde.[1]

  • Preparation: In a Schlenk tube, combine the α,β-unsaturated aldehyde (1.0 eq), a ruthenium catalyst (e.g., a chiral diamine-derived ruthenium complex, 0.5-2 mol%), and a hydrogen donor such as a formic acid/triethylamine (HCOOH/Et₃N) azeotrope or isopropanol.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a specified temperature (e.g., 40-80 °C) and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the allylic alcohol.

Comparison of Reducing Agents

FeatureLuche Reduction (NaBH₄/CeCl₃)DIBAL-HTransfer HydrogenationLithium Aluminum Hydride (LiAlH₄)
Primary Product Allylic Alcohol (1,2-Reduction)Allylic Alcohol (at low temp.)Allylic AlcoholSaturated Alcohol (over-reduction likely)
Selectivity Excellent for 1,2-reduction[2]Good to excellent, temperature-dependent[7]Excellent, catalyst-dependent[1]Poor for selective 1,2-reduction[9]
Reaction Conditions Mild (0 °C to RT)[10]Cryogenic (-78 °C)[7]Mild to moderate heating[1]0 °C to reflux, requires anhydrous conditions[11]
Functional Group Tolerance Good; tolerates esters, amides, and nitriles[10]Moderate; can reduce esters and other carbonyls[5]Excellent; highly chemoselective catalysts available[1]Poor; reduces most polar functional groups[9]
Advantages High selectivity, mild conditions, operational simplicityVersatile, can be tuned for different outcomesHigh chemoselectivity, mild conditions, avoids pyrophoric reagentsHigh reactivity for difficult reductions
Disadvantages Stoichiometric use of cerium saltsRequires cryogenic temperatures and inert atmosphereCatalyst cost and availabilityHighly reactive and pyrophoric, difficult to handle, poor selectivity

Conclusion

For the selective 1,2-reduction of 3-methyl-1-cyclohexene-1-carboxaldehyde to (3-methyl-1-cyclohexen-1-yl)methanol, the Luche reduction stands out as a highly reliable and experimentally straightforward method. Its excellent chemoselectivity, mild reaction conditions, and operational simplicity make it an ideal choice for this transformation.

DIBAL-H offers a powerful alternative, provided that strict temperature control at -78 °C is maintained to prevent over-reduction. Its versatility is a key advantage in a broader synthetic context.

Transfer hydrogenation represents a modern and green approach, offering high selectivity under mild conditions. While it may require screening of catalysts and conditions, it avoids the use of pyrophoric metal hydrides.

Lithium aluminum hydride (LiAlH₄) is generally not recommended for this specific transformation due to its high reactivity and lack of selectivity, which would likely lead to the over-reduced saturated alcohol as the major product.[9]

The choice of the optimal reducing agent will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and achieve their desired synthetic outcome with high efficiency and selectivity.

References

  • Boruwa, J., Gogoi, N., Saikia, P. P., & Barua, N. C. (2006). Sodium borohydride: a versatile reducing agent. Organic & Biomolecular Chemistry, 4(17), 3421-3435.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Supplementary data - The Royal Society of Chemistry. (n.d.). Retrieved March 22, 2024, from [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Saleh, T. A. (2018). Lithium Aluminum Hydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Transfer hydrogenation. (2023, November 28). In Wikipedia. [Link]

  • DIBAL-H. (2023, December 15). In Wikipedia. [Link]

  • DIBAL-H Reduction - Organic Synthesis. (n.d.). Retrieved March 22, 2024, from [Link]

  • Luche Reduction. (2020, March 1). [Video]. YouTube. [Link]

  • Luche Reduction. (2014, March 27). Chem-Station Int. Ed. [Link]

  • Difference Between LiAlH4 and NaBH4. (2018, June 11). Pediaa.Com. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry. [Link]

  • Why is LiAlH4 Stronger at Reducing than NaBH4? - Organic Chemistry. (2014, September 25). [Video]. YouTube. [Link]

  • LiAlH4 vs. NaBH4 as a reducing agent : r/chemistry. (2018, October 27). Reddit. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. [Link]

  • DIBAL-H: Mechanism and Applications | PDF | Ester | Aldehyde - Scribd. (n.d.). Retrieved March 22, 2024, from [Link]

  • CN108947768B - A kind of preparation method of nerol and geraniol - Google Patents. (n.d.).
  • Lecture 2: Citral. (2018, September 6). [Video]. YouTube. [Link]

  • Hydrogenation of citral: A wide-spread model reaction for selective reduction of α,β-unsaturated aldehydes | Request PDF. (n.d.). ResearchGate. Retrieved March 22, 2024, from [Link]

  • CN112125782A - A kind of method for preparing high-purity nerol and geranial by hydrogenating citral - Google Patents. (n.d.).

Sources

Validation

A Comparative Guide to HPLC Analytical Method Validation for 1-Cyclohexene-1-Carboxaldehyde, 3-Methyl-

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-cyclohexene-1-carboxaldehyde, 3-methyl-. Moving...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-cyclohexene-1-carboxaldehyde, 3-methyl-. Moving beyond a simple checklist of validation parameters, this document elucidates the causal relationships behind experimental design choices, ensuring a robust and reliable analytical method suitable for regulatory scrutiny. The principles and protocols described herein are benchmarked against established international guidelines and best practices in the pharmaceutical industry.

Introduction: The Analytical Imperative for 1-Cyclohexene-1-Carboxaldehyde, 3-Methyl-

1-Cyclohexene-1-carboxaldehyde, 3-methyl-, a cyclic aldehyde, presents unique analytical challenges due to its potential for reactivity and volatility. A validated HPLC method is paramount for ensuring the quality, stability, and safety of any product or formulation containing this compound. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will compare and contrast different approaches to method validation, providing the scientific rationale for each step.

Foundational Strategy: Method Development and System Suitability

Before validation can commence, a robust HPLC method must be developed. For an aldehyde like 1-cyclohexene-1-carboxaldehyde, 3-methyl-, derivatization is often a prudent strategy to enhance chromophoric properties for UV detection and to improve stability. A common and effective derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone derivative that can be readily analyzed by reversed-phase HPLC with UV detection[2][3][4].

Proposed HPLC Method Parameters (Post-Derivatization with DNPH)
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for the nonpolar DNPH derivative.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is often necessary to separate the analyte from potential impurities and degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without generating excessive backpressure.
Detection UV at 360 nmThe DNPH derivative of the aldehyde exhibits a strong absorbance at this wavelength, ensuring high sensitivity.[2]
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
System Suitability Testing (SST)

System suitability testing is an integral part of any analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis[5][6]. It is a set of checks conducted before or during an analytical run to confirm the system is working properly[7].

Experimental Protocol for System Suitability Testing:

  • Prepare a standard solution of the 1-cyclohexene-1-carboxaldehyde, 3-methyl- DNPH derivative at a concentration representative of the expected sample concentration.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters from the resulting chromatograms.

Acceptance Criteria for System Suitability:

ParameterAcceptance CriteriaJustification
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration and quantification.
Theoretical Plates (N) N ≥ 2000Indicates good column efficiency and sharp peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[8]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Confirms the stability of the pump and the mobile phase composition.

The Pillars of Validation: A Comprehensive Experimental Guide

The validation of an analytical method is a formal process that provides documented evidence that the method is fit for its intended purpose[9]. The following sections detail the experimental protocols for each validation parameter as mandated by the International Council for Harmonisation (ICH) Q2(R1) guideline[1][10].

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1][8].

Experimental Protocol for Specificity:

  • Forced Degradation Studies: Subject the analyte to various stress conditions to induce degradation. Recommended stress factors include acid and base hydrolysis, oxidation, heat, and photolysis[11][12][13][14].

  • Analyze the stressed samples using the developed HPLC method.

  • Assess the peak purity of the analyte peak in the presence of degradation products using a photodiode array (PDA) detector.

  • If a placebo or matrix is involved, spike it with the analyte and analyze to ensure no interference from excipients.

Expected Outcome: The analyte peak should be well-resolved from any degradation products or matrix components, and the peak purity analysis should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[1]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1][8].

Experimental Protocol for Linearity:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[1].

Experimental Protocol for Accuracy (Spiked Recovery):

  • Prepare a placebo or matrix solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements[1]. It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Repeatability (Intra-assay Precision):

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the Relative Standard Deviation (RSD) of the results.

Experimental Protocol for Intermediate Precision (Inter-assay Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

Precision LevelAcceptance Criteria (RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[1].

Experimental Protocol for LOD and LOQ (Based on the Standard Deviation of the Response and the Slope):

  • Prepare a series of very dilute solutions of the analyte.

  • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Alternatively, calculate LOD and LOQ using the following equations based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Illustrative Data:

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[1].

Experimental Protocol for Robustness:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact of these changes on the system suitability parameters and the assay results.

Parameters to Vary:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not deviate significantly from the results obtained under the original conditions.

Visualizing the Validation Workflow

A clear understanding of the validation process is facilitated by visualizing the workflow and the interdependencies of the various parameters.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation MethodDev HPLC Method Development SST System Suitability Testing MethodDev->SST Establishes Baseline Specificity Specificity (Forced Degradation) SST->Specificity Ensures System Performance Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC Method Validation.

Logical Relationships in Validation

The validation parameters are not independent; they are logically interconnected, forming a self-validating system.

ValidationLogic Specificity Specificity Linearity Linearity Specificity->Linearity Ensures no interference Accuracy Accuracy Linearity->Accuracy Defines concentration range Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Accuracy->Precision Confirms trueness Robustness Robustness Precision->Robustness Baseline for reliability

Caption: Interdependencies of Validation Parameters.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for the validation of an HPLC analytical method for 1-cyclohexene-1-carboxaldehyde, 3-methyl-. By adhering to the principles outlined herein, researchers, scientists, and drug development professionals can develop and validate a method that is not only compliant with international regulatory standards but is also robust, reliable, and fit for its intended purpose. The emphasis on understanding the "why" behind each experimental step ensures that the resulting analytical method is built on a solid foundation of scientific integrity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Quality Guidelines. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH Q2(R1) Analytical Method Validation. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • System Suitability in HPLC Analysis. [Link]

  • What Is System Suitability in Method Validation? [Link]

  • System suitability Requirements for a USP HPLC Method. [Link]

  • Analytical Method Validation: Back to Basics, Part I. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced degradation and impurity profiling. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Hplc method development and validation: an overview. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

Sources

Comparative

benchmarking catalytic efficiency with 3-methyl-1-cyclohexene-1-carboxaldehyde

Benchmarking Catalytic Efficiency with 3-Methyl-1-cyclohexene-1-carboxaldehyde: A Comprehensive Comparison Guide As organocatalysis matures from a methodological novelty into a cornerstone of industrial asymmetric synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency with 3-Methyl-1-cyclohexene-1-carboxaldehyde: A Comprehensive Comparison Guide

As organocatalysis matures from a methodological novelty into a cornerstone of industrial asymmetric synthesis, the need to rigorously benchmark catalyst performance against highly demanding substrates becomes paramount. 3-Methyl-1-cyclohexene-1-carboxaldehyde represents one such "stress-test" molecule. As a cyclic α,β-unsaturated aldehyde, it inherently restricts the conformational flexibility of the reactive diene/iminium intermediates. Furthermore, the C3-methyl group introduces severe steric hindrance adjacent to the conjugated system, challenging a catalyst’s ability to control facial selectivity and maintain viable turnover frequencies.

In this guide, we objectively benchmark three distinct catalytic activation modes—Iminium Catalysis , Dienamine Catalysis , and Photoredox Electron Donor-Acceptor (EDA) Activation —using 3-methyl-1-cyclohexene-1-carboxaldehyde (and its parent cyclic enal) as the comparative standard.

Mechanistic Framework & Activation Modes

To understand the performance disparities between catalytic systems, we must first analyze the causality behind their activation modes. The cyclic nature of 3-methyl-1-cyclohexene-1-carboxaldehyde dictates specific stereoelectronic constraints.

  • Iminium Activation (LUMO Lowering): Secondary amines condense with the aldehyde to form an electrophilic iminium ion. However, the cyclic backbone and the C3-methyl group create significant A(1,3) allylic strain, disrupting the coplanarity required for optimal LUMO lowering and impeding the approach of bulky nucleophiles.

  • Dienamine Activation (HOMO Raising): By utilizing primary amines, the system can bypass the steric clashes inherent to secondary amines. The catalyst forms a cross-conjugated dienamine, raising the HOMO and successfully directing electrophilic attack to the remote γ-position.

  • Ternary EDA Complex (Radical Addition): Bypassing ground-state steric limitations entirely, chiral Lewis acids coordinate the aldehyde to form a light-absorbing EDA complex with a radical precursor. Visible light irradiation induces a single-electron transfer (SET), generating highly reactive radical intermediates that add to the substrate with excellent stereocontrol.

G Sub 3-Methyl-1-cyclohexene- 1-carboxaldehyde Iminium Iminium Activation (LUMO Lowering) Sub->Iminium Dienamine Dienamine Activation (HOMO Raising) Sub->Dienamine EDA Ternary EDA Complex (Radical Addition) Sub->EDA Beta β-Functionalization (e.g., Indole Alkylation) Iminium->Beta Gamma γ-Functionalization (e.g., Amination) Dienamine->Gamma Radical α-Radical Trapping (e.g., Silyl Amine) EDA->Radical

Mechanistic pathways for the catalytic activation of 3-methyl-1-cyclohexene-1-carboxaldehyde.

Benchmarking Catalytic Efficiency: Comparative Data

The following table synthesizes experimental data derived from landmark studies utilizing cyclic α,β-unsaturated aldehydes. It highlights the stark contrast in yield and reaction time when the substrate's steric bulk dictates the kinetic pathway.

Activation ModeCatalyst SystemReaction TypeTarget PositionYield (%)Enantioselectivity (ee %)Reaction Time
Iminium Catalysis MacMillan Imidazolidinone (2nd Gen)Friedel-Crafts Alkylation (Indole)β-position13 - 39%80 - 85%7 days
Dienamine Catalysis Cinchona-derived Primary AmineElectrophilic Amination (Azodicarboxylate)γ-position>85%>95%48 hours
Photoredox EDA Chiral Oxazaborolidinium Ion (COBI)Radical Addition (α-Silyl Amine)α/β-positions>90%>90%12 hours
Data Analysis & Causality
  • The Iminium Bottleneck: As demonstrated by King et al. in their synthesis of SSRI therapeutics , applying 2nd generation imidazolidinone catalysts to 1-cyclohexene-1-carboxaldehyde frameworks results in a sluggish reaction (7 days) and poor yields (13%). The causality lies in the rotational freedom of the iminium intermediate and the severe steric clash between the catalyst's bulky substituents and the substrate's cyclic ring, which dramatically lowers the turnover frequency.

  • The Dienamine Solution: Melchiorre and colleagues established that switching to a chiral primary amine (derived from Cinchona alkaloids) alleviates this steric strain . The primary amine efficiently forms a dienamine, pushing the nucleophilic site to the γ-position. This spatial separation from the bulky C3-methyl group allows for rapid functionalization with perfect regiocontrol.

  • The Photoredox Paradigm: Ryu's group recently reported that coordinating the cyclic enal to a Chiral Oxazaborolidinium Ion (COBI) forms a ternary EDA complex with an α-silyl amine . Because the reaction is driven by visible-light-induced radical formation rather than ground-state nucleophilic attack, it completely bypasses the steric hindrance of the C3-methyl group, achieving >90% yields in just 12 hours.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the self-validating workflows for benchmarking 3-methyl-1-cyclohexene-1-carboxaldehyde across these three catalytic domains.

Protocol A: Iminium-Catalyzed β-Alkylation (Stress Test)

Purpose: To evaluate the catalyst's ability to overcome A(1,3) strain during LUMO-lowering.

  • Preparation: In an oven-dried vial, dissolve the MacMillan 2nd Gen Imidazolidinone catalyst (20 mol%) and an acid co-catalyst (e.g., TFA, 20 mol%) in anhydrous CH₂Cl₂ (0.5 M) at room temperature.

  • Substrate Addition: Cool the mixture to -25 °C. Causality: Low temperatures are strictly required to suppress background racemic alkylation, even though this exacerbates the slow kinetics caused by the C3-methyl group.

  • Reagent Introduction: Add 3-methyl-1-cyclohexene-1-carboxaldehyde (1.0 equiv), followed by the indole nucleophile (1.2 equiv).

  • Monitoring: Stir for up to 7 days. Monitor via TLC until the aldehyde is consumed or degradation begins.

  • Quenching: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography. Determine ee via chiral HPLC.

Protocol B: Dienamine-Catalyzed γ-Amination

Purpose: To benchmark remote functionalization via HOMO-raising.

  • Catalyst Activation: Combine a Cinchona-derived primary amine catalyst (20 mol%) and 2-fluorobenzoic acid (30 mol%) in toluene (1.0 M). Causality: The acid co-catalyst is essential to facilitate the rapid condensation and hydrolysis cycles of the primary amine.

  • Substrate Addition: Add 3-methyl-1-cyclohexene-1-carboxaldehyde (2.0 equiv) and stir at 40 °C for 10 minutes to pre-form the dienamine intermediate.

  • Electrophile Addition: Introduce di-tert-butyl azodicarboxylate (1.0 equiv).

  • Reaction: Stir for 48 hours. The spatial distance of the γ-position from the C3-methyl group ensures high turnover.

  • Isolation: Concentrate directly under reduced pressure and purify via silica gel chromatography to isolate the γ-aminated product.

Protocol C: Visible-Light-Induced EDA Radical Addition

Purpose: To achieve high-efficiency functionalization via single-electron transfer.

  • Complex Formation: In a Schlenk tube under an argon atmosphere, add the COBI catalyst (20 mol%), 3-methyl-1-cyclohexene-1-carboxaldehyde (1.5 equiv), and N-phenyl-N-((trimethylsilyl)methyl)aniline (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Irradiation: Place the tube 5 cm away from a 23 W compact fluorescent lamp (CFL). Causality: The CFL specifically excites the transient ternary EDA complex formed between the Lewis acid-activated enal and the silyl amine, triggering SET without the need for an exogenous heavy-metal photocatalyst.

  • Reaction: Stir at 35 °C for 12 hours. The radical chain mechanism ensures rapid conversion despite the substrate's steric bulk.

  • Workup: Filter the mixture through a short pad of silica, concentrate, and purify to yield the highly enantioenriched α-aminoalkylated product.

Conclusion

When benchmarking catalytic efficiency, 3-methyl-1-cyclohexene-1-carboxaldehyde exposes the kinetic limitations of traditional secondary amine iminium catalysis. For researchers developing new drug scaffolds or complex natural products, attempting direct β-functionalization on this substrate via standard imidazolidinone catalysts will likely result in unacceptable yields and timelines.

Instead, the data strongly supports pivoting to primary amine dienamine catalysis for precise γ-functionalization, or adopting photoredox EDA activation for rapid, sterically-agnostic radical additions. By aligning the catalytic activation mode with the stereoelectronic realities of the substrate, scientists can transform a "problematic" molecule into a versatile synthetic building block.

References

  • King, H. D., Meng, Z., Denhart, D., Mattson, R., Kimura, R., Wu, D., Gao, Q., & Macor, J. E. (2005). "Enantioselective Synthesis of a Highly Potent Selective Serotonin Reuptake Inhibitor. An Application of Imidazolidinone Catalysis to the Alkylation of Indoles with an α,β-Disubstituted α,β-Unsaturated Aldehyde." Organic Letters, 7(16), 3437-3440. URL:[Link]

  • Bencivenni, G., Wu, L. Y., Mazzanti, A., Giannichi, B., Pesciaioli, F., Song, M. P., Bartoli, G., & Melchiorre, P. (2010). "Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis." Proceedings of the National Academy of Sciences (PNAS), 107(48), 20642-20647. URL:[Link]

  • Kim, J. Y., & Ryu, D. H. (2021). "Ternary Electron Donor–Acceptor Complex Enabled Enantioselective Radical Additions to α, β-Unsaturated Carbonyl Compounds." ACS Catalysis, 11(23), 14811-14818. URL:[Link]

Validation

A Researcher's Guide to Establishing an Analytical Standard for 1-Cyclohexene-1-carboxaldehyde, 3-methyl-

Abstract The Challenge: Absence of a Certified Reference Material A critical review of major suppliers of reference standards reveals a significant gap: the lack of a commercially available Certified Reference Material (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Challenge: Absence of a Certified Reference Material

A critical review of major suppliers of reference standards reveals a significant gap: the lack of a commercially available Certified Reference Material (CRM) or Standard Reference Material (SRM) for 1-cyclohexene-1-carboxaldehyde, 3-methyl-. While some chemical suppliers, such as Sigma-Aldrich, list the compound, it is often provided with disclaimers stating that no analytical data is collected and the buyer assumes responsibility for confirming its identity and purity. This places the onus on the end-user to perform rigorous qualification before the material can be used for quantitative purposes.

This guide, therefore, shifts focus from a direct comparison of existing standards to a more practical and necessary objective: to provide a robust, scientifically sound workflow for establishing a well-characterized, in-house analytical standard.

Workflow for In-House Standard Qualification

The process of qualifying an in-house reference standard is a multi-step endeavor that requires a suite of orthogonal analytical techniques. The goal is to unequivocally confirm the identity of the material and to assign a purity value based on the comprehensive assessment of all potential impurities.

G cluster_procurement Procurement & Initial Assessment cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_final Final Qualification procure Procure Candidate Material (Highest Available Purity) docs Review Supplier Documentation (CoA, SDS) procure->docs nmr NMR Spectroscopy (¹H, ¹³C, COSY) docs->nmr Orthogonal Techniques ms Mass Spectrometry (GC-MS or LC-MS) docs->ms Orthogonal Techniques ir FTIR Spectroscopy docs->ir Orthogonal Techniques chrom_purity Chromatographic Purity (GC-FID or HPLC-CAD/ELSD) nmr->chrom_purity Confirmed Identity ms->chrom_purity Confirmed Identity ir->chrom_purity Confirmed Identity calc Calculate Assigned Purity chrom_purity->calc water Water Content (Karl Fischer Titration) water->calc solvents Residual Solvents (Headspace GC-MS) solvents->calc inorganic Inorganic Impurities (Residue on Ignition) inorganic->calc cert Generate In-House Certificate of Analysis calc->cert

Figure 1: Workflow for the Qualification of an In-House Analytical Standard.

Identity Confirmation: A Multi-faceted Approach

Before any quantitative assessment, the chemical structure of the procured material must be unequivocally confirmed. Relying on a single technique is insufficient; an orthogonal approach is essential for robust identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed fingerprint of the molecule. 2D NMR techniques like COSY can further confirm the connectivity of protons.

  • Mass Spectrometry (MS): Coupled with a chromatographic inlet (GC-MS or LC-MS), this technique provides the molecular weight of the compound and its fragmentation pattern. This data is crucial for confirming the molecular formula (C₈H₁₂O)[1].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, notably the characteristic C=O stretch of the aldehyde and the C=C stretch of the cyclohexene ring.

Purity Assessment: Quantifying the "Whole"

The assigned purity of a reference standard is not merely the main peak area in a chromatogram. It is a comprehensive value derived from the principle of mass balance (100% minus all impurities).

Parameter Methodology Purpose Acceptance Criteria (Typical)
Chromatographic Purity GC-FID or HPLC with universal detection (e.g., CAD, ELSD)To quantify organic impurities that are structurally similar to the main compound.Report all impurities ≥ 0.05%.
Water Content Karl Fischer TitrationTo quantify the amount of water present in the material.≤ 0.5% w/w
Residual Solvents Headspace GC-MSTo identify and quantify any solvents remaining from the synthesis and purification process.As per ICH Q3C guidelines or justification.
Inorganic Impurities Residue on Ignition (Sulphated Ash)To quantify non-volatile inorganic impurities.≤ 0.1% w/w

Purity Assignment Calculation:

Purity (%) = [100% - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)] × (% Chromatographic Purity / 100)

Developing a Quantitative Analytical Method: HPLC with UV Derivatization

1-Cyclohexene-1-carboxaldehyde, 3-methyl- lacks a strong chromophore, making direct UV detection at low concentrations challenging. A well-established approach for aldehyde quantification is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which attaches a chromophore to the analyte, enabling sensitive UV detection[2].

G start Prepare Standard/Sample Solution in Acetonitrile dnph Add Acidic DNPH Reagent Solution start->dnph react React at Elevated Temperature (e.g., 60°C for 30 min) dnph->react cool Cool to Room Temperature react->cool inject Inject into HPLC-UV System cool->inject separate Separation on C18 Column inject->separate detect Detect DNPH-hydrazone at ~360 nm separate->detect quant Quantify against a Calibrated Standard Curve detect->quant

Figure 2: Experimental Workflow for Aldehyde Quantification via DNPH Derivatization.

Detailed Experimental Protocol: RP-HPLC-UV with DNPH Derivatization
  • DNPH Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of a strong acid catalyst (e.g., 0.1% sulfuric acid).

  • Standard and Sample Preparation:

    • Accurately weigh the newly qualified in-house standard and prepare a stock solution in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the unknown sample in acetonitrile.

  • Derivatization Reaction:

    • To 1.0 mL of each standard and sample solution, add 1.0 mL of the DNPH reagent.

    • Vortex the mixtures and incubate in a water bath at 60°C for 30 minutes.

    • Allow the solutions to cool to room temperature before analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the DNPH-aldehyde derivative from excess DNPH and other impurities (e.g., 50% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10 µL.

Method Validation: Ensuring Trustworthiness

The developed analytical method must be validated to ensure it is fit for its intended purpose. The key validation parameters, as adapted from ICH Q2(R1) guidelines, are summarized below.

Validation Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.No interference from blank or placebo at the retention time of the analyte peak. Peak purity should pass.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy To measure the closeness of the experimental value to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Signal-to-noise ratio ≥ 10.
Robustness To assess the method's resilience to small, deliberate variations in parameters.No significant impact on results when parameters (e.g., flow rate, temperature) are slightly varied.

Comparison of Alternative Approaches

While the qualification of an in-house chemical standard is a robust approach, it is worth considering other strategies, particularly if the resources for full characterization are limited.

  • Quantitative NMR (qNMR): This is a primary analytical method that can determine the concentration of a substance without the need for a reference standard of the same compound. A certified internal standard of a different, stable compound is used. The purity of the 1-cyclohexene-1-carboxaldehyde, 3-methyl- can be directly determined and this value can then be used to qualify it as an in-house standard for routine chromatographic methods.

  • Use of a Related Compound Standard: One could use a certified standard of a structurally similar aldehyde (e.g., 1-cyclohexene-1-carboxaldehyde) and determine a Relative Response Factor (RRF) to quantify the 3-methyl isomer. This approach is less accurate due to potential differences in derivatization efficiency and UV absorptivity of the hydrazones, but can be a pragmatic solution for less critical applications. A thorough justification and validation of the RRF would be necessary.

Conclusion

The analysis of 1-cyclohexene-1-carboxaldehyde, 3-methyl- presents a challenge due to the lack of commercially available certified reference materials. However, by adopting a systematic and rigorous scientific approach, researchers can successfully qualify an in-house standard. This process, involving orthogonal identity confirmation and a mass-balance approach to purity assessment, establishes a foundation of trustworthiness and scientific integrity. The subsequent development and validation of a quantitative method, such as the DNPH-derivatization HPLC-UV procedure detailed herein, ensures the generation of reliable and accurate data. This guide provides the necessary framework for researchers to confidently navigate the analytical landscape when a certified standard is not at hand, empowering them to maintain the highest standards of quality and precision in their work.

References

  • PubChem. 3-Cyclohexene-1-carboxaldehyde, 3-methyl-. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Formaldehyde. U.S. Department of Health and Human Services. [Link]

  • PubChem. 1-Cyclohexene-1-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Cyclohexene-1-carboxaldehyde, 3-methyl-

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- (also known as 3-Methyl-1-cyclohexene-1-carboxaldehyde), a compound requiring meticulous handling due to its chemical properties. The protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

The causality behind these stringent disposal protocols is rooted in the inherent hazards of the chemical class. Aldehydes can be irritants and sensitizers, while the cyclic alkene structure contributes to its flammability. Improper disposal, such as drain disposal, can lead to dangerous reactions within the sewer system, environmental contamination, and significant regulatory penalties[1][2].

Hazard Identification and Risk Assessment

Primary Hazards:

  • Flammability: Classified as a flammable liquid, it can emit vapors that ignite at relatively low temperatures[3]. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back[4].

  • Irritation: Causes skin and serious eye irritation[3][5]. Prolonged contact may lead to dermatitis[4].

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation[3][4].

  • Environmental Hazard: This class of chemical can be toxic to aquatic life with long-lasting effects[5]. Therefore, release into the environment must be avoided[5][6].

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid Possesses a flash point that allows for ignition under normal laboratory temperatures.Store away from all ignition sources (heat, sparks, open flames)[7][8].
Skin/Eye Irritant Can cause irritation upon direct contact.Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses[4][9].
Respiratory Irritant Vapors can irritate the respiratory system.Handle in a well-ventilated area or chemical fume hood[4][10].
Aquatic Toxicity Harmful to aquatic organisms.Prevent release to drains, soil, or waterways[5][8].

Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with robust personal protection. The following PPE is mandatory when handling or preparing 1-Cyclohexene-1-carboxaldehyde, 3-methyl- for disposal.

  • Hand Protection: Wear chemical-resistant gloves. While nitrile gloves provide good splash protection against many chemicals, including weak acids and some organic solvents, their resistance to specific aldehydes can vary[10][11][12]. For prolonged contact, it is essential to consult a manufacturer-specific chemical resistance chart. If significant contact occurs, gloves should be changed immediately[12].

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes[4][9].

  • Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure exposed skin is covered.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.

Waste Segregation and Accumulation Workflow

Proper disposal is a process that begins at the point of generation. Adherence to a systematic waste accumulation procedure is critical for safety and compliance.

Step-by-Step Accumulation Protocol:
  • Designate a Hazardous Waste Container:

    • Select a container made of a compatible material (e.g., glass or polyethylene) that is in good condition.

    • The container must have a tight-sealing lid to prevent the escape of flammable vapors[13][14]. Funnels should not be left in the container[14].

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department[13].

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "1-Cyclohexene-1-carboxaldehyde, 3-methyl-," along with their approximate concentrations[13][14].

  • Segregate Incompatible Wastes:

    • Crucially, do not mix this aldehyde waste with incompatible materials. Aldehydes are incompatible with strong oxidizing agents, strong bases, and strong reducing agents[4]. Mixing can cause violent reactions, gas evolution, and potential container rupture[14][15].

    • Store the aldehyde waste container separately from acids and bases[14].

  • Accumulate in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation, in a designated SAA, such as a chemical fume hood or a secondary containment bin[14][15].

    • The SAA must be under the control of laboratory personnel[14].

  • Keep Containers Closed: The waste container must remain sealed at all times, except when actively adding waste[13][14]. This minimizes the release of flammable vapors and prevents spills.

Disposal Procedures

Disposal of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the EPA[1][16]. This chemical is considered a flammable hazardous waste.

DO NOT dispose of this chemical down the drain or in the regular trash [2][17].

On-Site Treatment (Deactivation):

While some aldehyde wastes (like spent formalin) can be chemically deactivated on-site, this is a regulated treatment process that requires specific authorization from environmental agencies and may not be permissible for unused or more complex aldehydes[18]. Unless your facility has an explicit, approved protocol for deactivating this specific aldehyde, this method should not be attempted.

Professional Disposal (Required Method):
  • Full Container: Once the waste container is full, or within six months of the accumulation start date (check institutional policy), arrange for a pickup[15].

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent hazardous waste management department to schedule a waste collection.

  • Partner with a Certified Vendor: Your institution will work with a licensed hazardous waste management company for proper transportation and disposal, which typically involves incineration at a permitted facility[1][3].

Disposal of Empty Containers:
  • Thorough Rinsing: A container that held 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is not considered "empty" until it has been thoroughly rinsed.

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste[13].

  • Deface Label: After thorough rinsing and air-drying, the original label must be completely removed or defaced[13].

  • Final Disposal: The cleaned and defaced container can then typically be disposed of as non-hazardous solid waste or recycled, according to institutional policy[13].

Emergency Spill Procedures

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Ventilate: Increase ventilation in the area, preferably using a chemical fume hood.

  • Contain the Spill: For small spills, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite[8]. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste[4].

  • Decontaminate: Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram outlines the logical steps from chemical use to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Compliance cluster_2 Final Disposal A Use of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- B Generate Waste Stream (Unused chemical, contaminated items, rinsate) A->B C Select & Label Compatible Hazardous Waste Container B->C D Add Waste to Container in Satellite Accumulation Area (SAA) C->D E Is the waste container closed? D->E F Close Container Immediately E->F No G Is waste segregated from incompatibles (oxidizers, bases)? E->G Yes F->G H Segregate Waste (Use secondary containment) G->H No I Store in SAA G->I Yes H->I J Is container full or accumulation time limit reached? I->J K Continue Safe Accumulation J->K No L Arrange for Pickup by Institutional EHS/Waste Management J->L Yes M Transport to Licensed Hazardous Waste Facility (e.g., for incineration) L->M

Caption: Decision workflow for compliant disposal of aldehyde waste.

References

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  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Guide to Nitrile Gloves Chemical Resistance.
  • Gloves Chemical Resistance Chart. Gloves By Web.
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